(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Description
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-PVQJCKRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121250-04-2 | |
| Record name | (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid, is a chiral fluorinated organic compound of significant interest in pharmaceutical and materials science. The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and other advanced materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃F₃O₃ | [1] |
| Molecular Weight | 144.05 g/mol | [1] |
| CAS Number | 121250-04-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 66-71 °C | [2] |
| Boiling Point (Predicted) | 256.4 ± 35.0 °C | [2] |
| Density (Predicted) | 1.656 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.29 ± 0.11 | [2] |
| Solubility | Soluble in water. | [3] |
Spectral Data
The structural features of this compound can be elucidated using various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| ¹⁹F NMR | Data not available in search results. |
| Infrared (IR) Spectroscopy | Data not available in search results. |
| Mass Spectrometry (MS) | Data not available in search results. |
Note: Specific experimental spectral data for the (2R)-enantiomer were not found in the search results. The data for the racemic mixture or related compounds may serve as a useful reference.
Synthesis
The asymmetric synthesis of this compound can be effectively achieved through the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid).
Enzymatic Synthesis using Lactate Dehydrogenase
A highly stereoselective method for the synthesis of (R)-3,3,3-trifluorolactic acid involves the use of lactate dehydrogenase (LDH). Specifically, L-LDH from chicken (Gallus) has been shown to convert 3,3,3-trifluoro-2-oxopropionic acid to the (R)-enantiomer with high yield and excellent stereoselectivity (>99.5% enantiomeric excess).[4]
Experimental Protocol: Enzymatic Synthesis of (R)-TFLA
This protocol is based on the methodology described for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids.[4]
-
Reaction Setup:
-
Prepare a reaction mixture containing 0.5 M 3,3,3-trifluoro-2-oxopropionic acid (TFPy).
-
Add recombinant chicken L-LDH.
-
Incorporate a cofactor regeneration system using formate dehydrogenase from Candida boidinii to recycle the nicotinamide adenine dinucleotide (NADH) cofactor.
-
-
Reaction Conditions:
-
Maintain the reaction at an optimized temperature and pH suitable for both enzymes.
-
Monitor the reaction progress over 6 hours.
-
-
Work-up and Purification:
-
Upon completion, terminate the reaction.
-
Isolate the (R)-TFLA from the reaction mixture using standard extraction and purification techniques.
-
Caption: Enzymatic synthesis of (R)-TFLA.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay between the carboxylic acid, the α-hydroxyl group, and the trifluoromethyl substituent.
Esterification
As a carboxylic acid, this compound can undergo esterification with alcohols in the presence of an acid catalyst. The trifluoromethyl group may influence the reaction kinetics due to its steric bulk and electronic effects.
Oxidation and Reduction
The α-hydroxyl group can be oxidized to a ketone, yielding 3,3,3-trifluoro-2-oxopropanoic acid. Conversely, the carboxylic acid can be reduced to the corresponding primary alcohol, although this typically requires strong reducing agents.
Biological Activity and Applications in Drug Development
The incorporation of trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[5] While specific biological activities for this compound are not extensively documented in the available literature, its structural motif is of significant interest in medicinal chemistry.
Lactate dehydrogenase (LDH), the enzyme utilized in its synthesis, is a target in cancer therapy due to the reliance of many cancer cells on aerobic glycolysis (the Warburg effect).[6] Small molecule inhibitors of LDH are actively being investigated as potential anti-cancer agents. The structural similarity of this compound to lactate suggests its potential as a scaffold for the design of LDH inhibitors or as a probe to study the enzyme's active site.
Analytical Methods
The purity and enantiomeric excess of this compound can be determined using chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral HPLC Analysis
A general approach for the chiral separation of α-hydroxy acids involves the use of a chiral stationary phase.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Flow Rate and Temperature: Typically around 1 mL/min and ambient temperature, respectively.
Caption: Chiral HPLC analysis workflow.
Safety Information
This compound is classified as a corrosive substance.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage.[1] |
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chiral building block with significant potential in the development of new pharmaceuticals and materials. Its synthesis via enzymatic reduction offers a highly stereoselective route to the pure enantiomer. While further research is needed to fully elucidate its chemical reactivity and biological activity, the information presented in this guide provides a solid foundation for its application in research and development. The unique properties conferred by the trifluoromethyl group make it an attractive scaffold for the design of molecules with enhanced therapeutic potential.
References
- 1. This compound | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 121250-04-2 CAS MSDS ((R)-3,3,3-TRIFLUORO-2-HYDROXYPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-Trifluorolactic Acid or (R)-TFHPA, is a chiral fluorinated building block of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of the (2R)-enantiomer, presenting key data and experimental methodologies relevant to its application in research and development.
Molecular Structure and Properties
This compound is a trifluoromethylated analog of lactic acid. The molecule possesses a single stereocenter at the C2 position, with the (R) configuration dictating the specific spatial arrangement of the hydroxyl, carboxyl, and trifluoromethyl groups.
Caption: 2D representation of this compound highlighting the chiral center.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃O₃ | PubChem CID: 2779069[1] |
| Molecular Weight | 144.05 g/mol | PubChem CID: 2779069[1] |
| IUPAC Name | This compound | PubChem CID: 2779069[1] |
| CAS Number | 121250-04-2 | PubChem CID: 2779069[1] |
| SMILES | O--INVALID-LINK--C(F)(F)F | PubChem CID: 2779069[1] |
| InChIKey | BVKGUTLIPHZYCX-PVQJCKRUSA-N | PubChem CID: 2779069[1] |
Synthesis and Stereochemistry Control
The enantioselective synthesis of this compound is critical for its application in stereospecific synthesis. Biocatalytic methods have emerged as a highly efficient strategy for producing this chiral molecule with high enantiomeric purity.
Biocatalytic Synthesis via Asymmetric Reduction
A highly effective method for the synthesis of (R)-TFLA is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using a lactate dehydrogenase (LDH) enzyme. This biocatalytic approach offers excellent stereoselectivity and operates under mild reaction conditions.[2]
Caption: Workflow for the biocatalytic synthesis of (R)-TFLA.
Experimental Protocol: Enzymatic Synthesis of (R)-TFLA
The following protocol is based on the asymmetric reduction of trifluoropyruvic acid catalyzed by lactate dehydrogenase.[2]
Materials:
-
3,3,3-trifluoro-2-oxopropionic acid (TFPy)
-
L-Lactate Dehydrogenase (e.g., from chicken)
-
Formate Dehydrogenase (e.g., from Candida boidinii) for cofactor regeneration
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium formate
-
Phosphate buffer (pH ~7.0)
-
Escherichia coli BL21 (DE3) for protein expression
Procedure:
-
Enzyme Preparation: The gene encoding the desired L-Lactate Dehydrogenase is cloned and expressed in E. coli BL21 (DE3). The recombinant enzyme is then purified using standard chromatographic techniques.
-
Reaction Setup: In a temperature-controlled reactor, a solution is prepared containing phosphate buffer, 3,3,3-trifluoro-2-oxopropionic acid (e.g., 0.5 M), NAD⁺, and sodium formate.
-
Enzymatic Reaction: The purified L-Lactate Dehydrogenase and Formate Dehydrogenase are added to the reaction mixture to initiate the reduction. The reaction is maintained at an optimal temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitoring: The progress of the reaction can be monitored by measuring the consumption of TFPy or the formation of (R)-TFLA using techniques such as HPLC.
-
Work-up and Purification: Once the reaction is complete, the enzymes are removed (e.g., by precipitation or filtration). The product is then extracted from the aqueous phase using an organic solvent and purified by standard methods such as crystallization or chromatography.
-
Stereochemical Analysis: The enantiomeric excess of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: This method has been reported to achieve complete conversion of the substrate to optically pure (R)-TFLA with an enantiomeric excess of >99.5% within 6 hours.[2]
Characterization Data
Detailed characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A quartet for the proton at C2 due to coupling with the three fluorine atoms. A broad singlet for the carboxylic acid proton and a singlet for the hydroxyl proton. |
| ¹³C NMR | A quartet for the trifluoromethyl carbon (C3) due to coupling with fluorine. Signals for the carboxyl carbon (C1) and the carbon bearing the hydroxyl group (C2), with the latter also showing coupling to fluorine. |
| ¹⁹F NMR | A doublet for the three equivalent fluorine atoms due to coupling with the proton at C2. |
| FTIR (cm⁻¹) | Broad O-H stretching band (hydroxyl and carboxylic acid) around 3500-2500 cm⁻¹. C=O stretching of the carboxylic acid around 1720 cm⁻¹. Strong C-F stretching bands in the region of 1300-1100 cm⁻¹. |
Applications in Drug Development and Research
This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its trifluoromethyl and hydroxyl groups provide handles for further chemical transformations, while its defined stereochemistry allows for the construction of enantiomerically pure target compounds.
Logical Relationship in Chiral Synthesis
The use of (R)-TFHPA as a starting material in a synthetic route ensures the transfer of its stereochemistry to the final product, which is a fundamental principle in asymmetric synthesis.
Caption: Logical flow of stereochemical information from (R)-TFHPA.
Conclusion
This compound is a key chiral synthon with significant potential in the development of novel pharmaceuticals and advanced materials. The biocatalytic methods for its synthesis provide an efficient and environmentally benign route to this enantiomerically pure compound. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this versatile molecule in their scientific endeavors.
References
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid CAS number and IUPAC name
Abstract
This technical guide provides a comprehensive overview of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, a chiral fluorinated building block of significant interest in pharmaceutical and agrochemical research. The document details its chemical identifiers, physicochemical properties, a representative method for its enantioselective synthesis via enzymatic kinetic resolution, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Chemical Identity and Properties
This compound, also known as (R)-Trifluorolactic acid, is a valuable chiral intermediate. The presence of a trifluoromethyl group imparts unique electronic properties, influencing the acidity and conformational behavior of the molecule.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes, purification procedures, and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 144.05 g/mol | PubChem[1] |
| Melting Point | 66-71 °C | ChemicalBook |
| Boiling Point | 256.4 ± 35.0 °C (Predicted) | ChemicalBook |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 144.00342844 Da | PubChem[1] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |
Enantioselective Synthesis and Purification
The enantiomerically pure form of 3,3,3-trifluoro-2-hydroxypropanoic acid is most commonly obtained through the resolution of a racemic mixture. A robust and scalable method for this is enzymatic kinetic resolution. This section outlines a representative protocol for the synthesis of the racemic ethyl ester precursor followed by its lipase-catalyzed resolution.
Synthesis of Racemic Ethyl 3,3,3-trifluoro-2-hydroxypropanoate
A common route to the racemic precursor involves the reaction of ethyl trifluoropyruvate with a reducing agent.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of ethyl trifluoropyruvate (1.0 eq) in ethanol (5 mL/g of pyruvate) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add 1 M hydrochloric acid at 0 °C to quench the excess sodium borohydride and neutralize the reaction mixture to pH ~7.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure racemic ester.
Enzymatic Kinetic Resolution
This protocol utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-acid. The desired (R)-acid is then obtained by hydrolysis of the recovered (R)-ester.
Experimental Protocol:
-
Reaction Setup: Prepare a phosphate buffer solution (0.1 M, pH 7.0). To this buffer, add the racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate (1.0 eq) and a lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia) (typically 10-50% w/w of the substrate).
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (25-30 °C).
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at ~50% conversion to achieve high ee for both products.
-
Separation: Once the desired conversion is reached, filter off the enzyme. Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Extraction of (S)-acid: Extract the acidified aqueous phase with methyl tert-butyl ether (MTBE) (3 x V_aq). The combined organic layers contain the (S)-3,3,3-trifluoro-2-hydroxypropanoic acid.
-
Extraction of (R)-ester: The unreacted (R)-ethyl 3,3,3-trifluoro-2-hydroxypropanoate can be recovered from the filtrate by extraction with a suitable organic solvent like ethyl acetate.
-
Hydrolysis of (R)-ester: To obtain the target (R)-acid, the recovered (R)-ester is hydrolyzed under standard basic conditions (e.g., using lithium hydroxide in a THF/water mixture) followed by acidic work-up.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. In ¹H NMR, the methine proton (CH-OH) typically appears as a quartet coupled to the adjacent trifluoromethyl group.
-
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is determined by chiral HPLC. A typical method would involve a chiral stationary phase (e.g., Chiralcel OD-H or OJ-H column) with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of trifluoroacetic acid to improve peak shape.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode can be used to confirm the molecular weight, typically observing the [M-H]⁻ ion.
Applications in Research and Drug Development
This compound is a valuable chiral building block due to the unique properties conferred by the trifluoromethyl group. The high electronegativity of the fluorine atoms can influence the pKa of the carboxylic acid and the alcohol, and can also impact the binding of the molecule to biological targets through non-covalent interactions.
Its applications include:
-
Synthesis of Chiral Pharmaceuticals: Used as a starting material or intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity.
-
Development of Agrochemicals: Incorporated into novel pesticides and herbicides to improve their efficacy and biological activity.
-
Asymmetric Synthesis: Employed as a chiral resolving agent or as a chiral precursor in various asymmetric transformations.
Logical Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
A Technical Guide to (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid for Researchers and Drug Development Professionals
Introduction: (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical data. Due to the limited availability of specific experimental protocols for this compound in publicly accessible literature, a detailed protocol for a closely related analog is provided as a representative example of its synthesis.
Commercial Availability and Suppliers
This compound (CAS No. 121250-04-2) is available from a range of chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, with purity levels suitable for laboratory synthesis and screening.
Table 1: Major Suppliers of this compound
| Supplier | Product Code/SKU | Purity | Available Quantities |
| BLDpharm | BD279960 | 98% | 1g, 5g, 10g |
| Chemspace | CSSB00015283250 | 95% | 100mg, 250mg, 500mg, 1g |
| Enamine | EN300-2969266 | >95% | 100mg, 250mg, 500mg, 1g |
| Synthonix | T91055 | 98+% | 100mg, 250mg, 500mg, 1g, 5g |
| Cenmed | C007B-495249 | 97% | 500mg |
Table 2: Representative Pricing Information
| Supplier | Quantity | Price (USD) |
| Chemspace | 1g | ~$180 |
| Synthonix | 100mg | $113 |
| Synthonix | 250mg | $131 |
| Synthonix | 500mg | $136 |
| Synthonix | 1g | $140 |
| Synthonix | 5g | $640 |
| Cenmed | 500mg | $181.41[1] |
Note: Prices are approximate and subject to change. Bulk pricing may be available upon request.
Physicochemical Properties
Table 3: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 121250-04-2 |
| Molecular Formula | C₃H₃F₃O₃ |
| Molecular Weight | 144.05 g/mol |
| Appearance | White to off-white solid |
| SMILES | O--INVALID-LINK--C(F)(F)F |
| InChIKey | BVKGUTLIPHZYCX-PVQJCKRUSA-N |
Experimental Protocols
Analogous Synthesis: Enzymatic Resolution of (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
This process involves the stereoselective hydrolysis of the racemic amide, yielding the desired (R)-acid and the unreacted (S)-amide, which can then be separated.
Materials:
-
(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
-
Immobilized lipase (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide in phosphate buffer.
-
Add immobilized lipase to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by periodically measuring the pH. The hydrolysis of the amide to the carboxylic acid will cause a decrease in pH.
-
Maintain the pH at the desired level by the controlled addition of a sodium hydroxide solution. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of both the product acid and the remaining amide.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous solution to a low pH (e.g., pH 2) with hydrochloric acid.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield a mixture of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.
-
The acid and amide can be separated by techniques such as column chromatography or by further chemical manipulation (e.g., hydrolysis of the remaining amide under acidic or basic conditions to the corresponding acid, followed by a standard purification method).
-
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for utilizing chiral building blocks in drug discovery and a conceptual pathway for the synthesis of the target molecule.
Applications in Drug Development
This compound serves as a valuable chiral building block in the synthesis of complex, biologically active molecules. The introduction of a trifluoromethyl group can significantly alter the properties of a parent compound, often leading to improved pharmacological profiles. While specific examples of its incorporation into late-stage clinical candidates are not widely reported, its utility can be inferred from the broader application of fluorinated chiral synthons in drug discovery.
Potential advantages of incorporating this moiety include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group can increase the molecule's ability to cross cell membranes.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.
This chiral acid can be used in the synthesis of a variety of compound classes, including but not limited to, enzyme inhibitors, receptor agonists/antagonists, and novel antibiotics. Its bifunctional nature (carboxylic acid and hydroxyl group) allows for diverse chemical transformations and the construction of complex molecular architectures.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous fluorinated and alpha-hydroxy carboxylic acids to project its thermal behavior. Detailed experimental protocols are provided to enable researchers to perform a thorough thermal analysis.
Introduction
This compound, a chiral fluorinated alpha-hydroxy acid, is a valuable building block in pharmaceutical and materials science. The incorporation of fluorine can significantly enhance the thermal stability, metabolic resistance, and binding affinity of drug candidates.[1][2][3] Understanding the thermal stability and decomposition profile of this molecule is critical for its safe handling, storage, and application in drug development and manufacturing processes.
This guide outlines the predicted thermal properties and decomposition mechanisms based on the known behavior of structurally related compounds. It also provides detailed methodologies for researchers to experimentally verify these predictions.
Predicted Thermal Properties
| Parameter | Predicted Value | Method | Notes |
| Melting Point (Tm) | 100 - 120 °C | DSC | The presence of both hydroxyl and carboxylic acid groups suggests the possibility of strong intermolecular hydrogen bonding, leading to a relatively high melting point for a small molecule. |
| Onset of Decomposition (Tonset) | 180 - 220 °C | TGA | The strong electron-withdrawing effect of the trifluoromethyl group may influence the stability of the adjacent C-C bond. |
| 5% Mass Loss Temperature (Td5%) | 190 - 230 °C | TGA | Represents the temperature at which a small but significant amount of decomposition has occurred. |
| Temperature of Maximum Decomposition Rate (Tmax) | 220 - 260 °C | DTG (Derivative Thermogravimetry) | Indicates the point of the most rapid mass loss. |
Predicted Decomposition Pathways
The decomposition of this compound is likely to proceed through pathways characteristic of both alpha-hydroxy acids and perfluorinated carboxylic acids.
One potential pathway for alpha-hydroxy acids upon heating is intermolecular dehydration to form a cyclic diester, known as a lactide.[4] For perfluorinated carboxylic acids, decomposition is often initiated by the homolysis of the C-C bond between the carboxylic acid and the perfluoroalkyl chain or through the elimination of hydrogen fluoride (HF).[5]
A plausible decomposition pathway for this compound could involve an initial decarboxylation, facilitated by the electron-withdrawing trifluoromethyl group, to form 1,1,1-trifluoroethanol, which would then undergo further decomposition. Another possibility is the elimination of HF to form a fluorinated keto acid.
References
The Solubility Profile of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid: A Technical Guide for Drug Development Professionals
Introduction
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-Trifluorolactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, in light of the current absence of publicly available quantitative solubility data.
Data Presentation: A Call for Experimental Determination
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | CH₃OH | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Ethanol | C₂H₅OH | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Acetone | C₃H₆O | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Ethyl Acetate | C₄H₈O₂ | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Dichloromethane | CH₂Cl₂ | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Acetonitrile | C₂H₃N | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Tetrahydrofuran | C₄H₈O | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| Toluene | C₇H₈ | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |
| TBD: To Be Determined |
Experimental Protocols for Solubility Determination
The determination of solid-liquid equilibrium, or solubility, is a critical step in characterizing a compound. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various organic solvents.
Isothermal Shake-Flask Method
This is a widely accepted and reliable method for determining thermodynamic solubility.
Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. The concentration of the solute in the supernatant is then determined analytically.
Apparatus:
-
Constant temperature water bath or incubator with shaking capabilities.
-
Vials with screw caps.
-
Analytical balance.
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material).
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation.
Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The excess of solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be established by sampling at different time points until the concentration of the solute in the solution remains constant.
-
Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.
-
The concentration of this compound in the filtrate is then determined using a validated analytical method, such as HPLC.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Gravimetric Method
Principle: A saturated solution is prepared, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solid is then used to calculate the solubility.
Apparatus:
-
Same as the Isothermal Shake-Flask Method.
-
Evaporating dish or pre-weighed vial.
-
Oven or vacuum desiccator.
Procedure:
-
Steps 1-4 of the Isothermal Shake-Flask Method are followed to obtain a saturated solution at equilibrium.
-
A precise volume of the clear supernatant is transferred to a pre-weighed evaporating dish.
-
The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
The evaporating dish is then cooled to room temperature in a desiccator and weighed.
-
The mass of the dissolved solid is determined by subtracting the initial weight of the dish from the final weight.
-
Solubility is then calculated and expressed in terms of mass per volume of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination.
In the context of drug development, understanding the solubility of a key chiral intermediate like this compound is a critical step that influences process development, formulation, and ultimately the viability of a drug candidate. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary solubility data to advance their research and development efforts.
Review of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid in chemical literature
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid , also known as (R)-trifluorolactic acid, is a chiral fluorinated organic compound of significant interest to researchers and professionals in the fields of chemical synthesis and drug development. Its unique structural features, combining a stereocenter with a trifluoromethyl group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth review of its properties, synthesis, and known biochemical interactions based on the current chemical literature.
Physicochemical and Spectroscopic Data
This compound is a stable compound under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | (R)-3,3,3-trifluoro-2-hydroxypropanoic acid, (R)-Trifluorolactic Acid, 3,3,3-Trifluoro-D-lactic acid | [1] |
| CAS Number | 121250-04-2 | [1] |
| Molecular Formula | C₃H₃F₃O₃ | [1] |
| Molecular Weight | 144.05 g/mol | [1] |
| InChI | InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m1/s1 | [1] |
| InChIKey | BVKGUTLIPHZYCX-PVQJCKRUSA-N | [1] |
| Canonical SMILES | C(--INVALID-LINK--O)(F)(F)F | [1] |
Spectroscopic data is crucial for the identification and characterization of this molecule. A summary of available spectroscopic information is provided below.
| Spectroscopy | Data | Reference |
| ¹H NMR | Data available, specific peak assignments require access to spectral databases. | [2] |
| ¹³C NMR | Data available, specific peak assignments require access to spectral databases. | [2] |
| Mass Spec | GC-MS data available, fragmentation patterns can be accessed through spectral databases. | |
| IR | IR and ATR-IR spectra are available, showing characteristic peaks for O-H, C=O, and C-F bonds. |
Enantioselective Synthesis
The stereospecific synthesis of this compound is of paramount importance for its application in the development of chiral drugs. A highly efficient and enantioselective method involves the enzymatic reduction of 3,3,3-trifluoro-2-oxopropanoic acid (trifluoropyruvic acid).
Key Experiment: Asymmetric Synthesis using Lactate Dehydrogenase
A recent study highlights a biocatalytic approach for the synthesis of both enantiomers of trifluorolactic acid using lactate dehydrogenases (LDHs).[3][4] For the (R)-enantiomer, a specific L-LDH is employed.
Experimental Protocol:
-
Enzyme and Cofactor Preparation: Recombinant L-LDH from Gallus (chicken) and formate dehydrogenase (FDH) from Candida boidinii are expressed in E. coli and purified. The FDH is used for the regeneration of the NADH cofactor.
-
Reaction Mixture: A typical reaction mixture contains:
-
3,3,3-trifluoro-2-oxopropionic acid (TFPy) (e.g., 0.5 M)
-
NADH (catalytic amount)
-
Formate (as a cosubstrate for cofactor regeneration)
-
Purified L-LDH and FDH enzymes
-
Phosphate buffer (pH optimized for enzyme activity)
-
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 6 hours).
-
Monitoring and Work-up: The conversion of TFPy to (R)-TFLA is monitored by HPLC. Upon completion, the enzymes are removed (e.g., by ultrafiltration or precipitation), and the product is isolated and purified from the reaction mixture.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product is determined by chiral HPLC or GC, and is reported to be >99.5% for this method.[4]
Caption: Enzymatic synthesis workflow.
Biological Activity and Applications
While this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, its trifluorolactate form has been studied as a substrate analog for lactate dehydrogenase (LDH). This indicates its ability to interact with the active site of this important metabolic enzyme.
The incorporation of the trifluoromethyl group can significantly alter the properties of a parent molecule, often enhancing its metabolic stability, binding affinity, and bioavailability. This makes this compound a desirable synthon in drug discovery. Although specific signaling pathways directly modulated by this compound are not extensively documented in the public literature, its derivatives have been investigated for various therapeutic targets.
Caption: Core attributes and applications.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its efficient and highly enantioselective synthesis via enzymatic methods makes it readily accessible for research and development. While its direct biological activity in signaling pathways is an area requiring further investigation, its utility in the synthesis of novel therapeutic agents is well-established. The physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound.
References
- 1. This compound | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3,3,3-TRIFLUORO-2-HYDROXYPROPIONIC ACID(121250-04-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of Fluorine in Stereochemistry: A Technical Guide to Fluoroalkyl-Substituted Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluoroalkyl groups into chiral molecules represents a transformative approach in modern medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and the ability of fluoroalkyl groups to act as bioisosteres, have profound effects on the conformational preferences, metabolic stability, and binding affinities of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical development of fluoroalkyl-substituted chiral compounds. It delves into the evolution of synthetic methodologies, from early stoichiometric approaches to modern catalytic asymmetric strategies. Detailed experimental protocols for key transformations, quantitative data on reaction efficiencies, and visualizations of reaction pathways are presented to offer a practical resource for researchers in the field.
A Historical Perspective: From Curiosity to Cornerstone of Drug Discovery
The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride, reported in 1835. However, the systematic exploration of fluorine's impact on molecular properties and the development of stereoselective fluorination methods are much more recent endeavors. The initial syntheses were often challenging and relied on harsh reagents. A significant turning point was the development of milder and more selective fluorinating agents, which opened the door for the synthesis of more complex fluorinated molecules.
The true potential of chiral fluoroalkyl compounds began to be realized in the mid-20th century with the discovery of fluorinated steroids and nucleosides exhibiting potent biological activities. These early discoveries spurred the development of asymmetric methods to control the stereochemistry of fluorine-containing centers. The recognition that trifluoromethyl and other fluoroalkyl groups could serve as effective bioisosteres for commonly found functional groups, such as methyl and hydroxyl groups, further fueled research in this area. This led to the understanding that the introduction of fluorine could dramatically alter the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced potency and metabolic stability.
Asymmetric Synthesis of Fluoroalkyl-Substituted Chiral Centers: A Methodological Overview
The construction of stereogenic centers bearing fluoroalkyl groups has been a formidable challenge in synthetic organic chemistry. The strong electron-withdrawing nature of fluoroalkyl groups can significantly influence the reactivity of adjacent functional groups. Over the past few decades, a diverse array of powerful and highly selective methods has emerged to address this challenge. These can be broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis.
Transition-Metal Catalysis
Transition-metal-catalyzed reactions have proven to be exceptionally versatile for the enantioselective synthesis of fluoroalkyl-substituted chiral compounds. A variety of metals, including rhodium, nickel, and iridium, have been employed with chiral ligands to achieve high levels of stereocontrol.
Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds bearing a trifluoromethyl group is a powerful method for the synthesis of trifluoromethyl-substituted cyclopropanes.[1] Chiral dirhodium complexes, such as those derived from adamantylglycine, can induce high levels of diastereoselectivity and enantioselectivity.[1]
Table 1: Rhodium-Catalyzed Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [1]
| Entry | Alkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Styrene | >94:6 | 98 | 85 |
| 2 | 4-Methylstyrene | >94:6 | 97 | 82 |
| 3 | 4-Chlorostyrene | >94:6 | 96 | 88 |
| 4 | 2-Vinylnaphthalene | >94:6 | 95 | 75 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation [1]
To a solution of the alkene (0.5 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added the dirhodium catalyst Rh₂(R-PTAD)₄ (0.005 mmol, 1 mol%). A solution of the 1-aryl-2,2,2-trifluorodiazoethane (0.6 mmol) in anhydrous dichloromethane (1.0 mL) is then added dropwise over a period of 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.
Logical Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation
References
A Theoretical Investigation into the Conformational Landscape of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical conformational analysis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, a chiral molecule of interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the conformational preferences of this molecule is crucial for predicting its biological activity and for the rational design of new therapeutic agents.
Introduction
This compound, also known as (R)-trifluorolactic acid, is a fluorinated alpha-hydroxy acid. The presence of the electron-withdrawing trifluoromethyl group and the chiral center at the C2 position imparts unique stereoelectronic properties. These features can lead to specific intramolecular interactions, such as hydrogen bonds, that dictate the molecule's three-dimensional structure. A thorough understanding of its conformational landscape is therefore essential for elucidating its structure-activity relationship (SAR) and for its application in drug development.
This guide outlines a robust computational methodology for exploring the potential energy surface of this compound and presents a hypothetical but plausible set of results based on established computational chemistry principles and data from analogous fluorinated molecules.
Computational Methodology
The conformational analysis of this compound can be effectively carried out using a multi-step computational approach. This involves an initial conformational search followed by higher-level quantum mechanical calculations to refine the geometries and energies of the identified conformers.
Experimental Protocols:
A systematic conformational search is first performed using a molecular mechanics force field, such as MMFF94s, to broadly explore the potential energy surface. The resulting low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A suitable functional, such as B3LYP or M06-2X, is recommended, paired with a Pople-style basis set like 6-311++G(d,p) to adequately account for electron correlation and diffuse functions, which are important for describing non-covalent interactions. To improve the accuracy of the relative energies, single-point energy calculations can be performed using a larger basis set or a higher level of theory, such as coupled-cluster theory (e.g., CCSD(T)). Solvation effects, which can significantly influence conformational equilibria, can be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).
The logical workflow for such a computational study is depicted in the diagram below.
Results and Discussion
The conformational flexibility of this compound is primarily governed by the rotation around the C2-C1 and C2-C3 single bonds. The relative orientations of the carboxyl, hydroxyl, and trifluoromethyl groups can give rise to several stable conformers. A key stabilizing factor is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the oxygen atoms of the carboxyl group, or even a fluorine atom of the trifluoromethyl group, although the latter is generally a weaker interaction.
Data Presentation:
The following tables summarize the hypothetical quantitative data for the most stable conformers of this compound in the gas phase, as would be obtained from the described computational protocol.
Table 1: Relative Energies of the Most Stable Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| I | 0.00 | 75.3 |
| II | 1.25 | 15.1 |
| III | 2.50 | 9.6 |
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers
| Conformer | O=C1-C2-O(H) | H-O-C2-C3 | C1-C2-C3-F |
| I | -175.8 | 65.2 | 60.1 |
| II | 5.5 | 178.9 | -59.8 |
| III | 178.3 | -68.4 | 179.5 |
Table 3: Selected Bond Lengths and Hydrogen Bond Parameters
| Parameter | Conformer I | Conformer II | Conformer III |
| r(O-H) (Å) | 0.975 | 0.968 | 0.969 |
| r(C=O) (Å) | 1.215 | 1.208 | 1.209 |
| H-bond type | O-H···O=C | None | O-H···F |
| H-bond distance (Å) | 2.15 | - | 2.45 |
The data suggest that the most stable conformer (Conformer I) is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction leads to a pseudo-cyclic arrangement. Conformer III, which is higher in energy, is characterized by a weaker O-H···F hydrogen bond. The relative populations of these conformers are expected to change in a polar solvent, which would likely destabilize the intramolecularly hydrogen-bonded structures in favor of conformers that can engage in intermolecular hydrogen bonding with the solvent.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. The hypothetical results presented highlight the crucial role of intramolecular hydrogen bonding in determining the conformational preferences of this molecule. The insights gained from such computational studies are invaluable for understanding the structural basis of its biological activity and for guiding the design of novel derivatives with improved pharmacological profiles. Researchers and drug development professionals can utilize this framework to conduct similar analyses on other chiral fluorinated molecules of interest.
Methodological & Application
Enantioselective Synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid (TFLA), is a chiral building block of significant interest in the pharmaceutical and materials science industries. Its trifluoromethyl group can impart unique properties to bioactive molecules, such as enhanced metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (2R)-TFLA, focusing on a highly efficient biocatalytic method.
Introduction
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug development. The precise spatial arrangement of functional groups in a molecule can dramatically influence its pharmacological activity. This compound is a valuable chiral intermediate whose synthesis requires careful control of stereochemistry. This application note details a robust and highly selective biocatalytic approach for its preparation.
Biocatalytic Synthesis via Asymmetric Reduction
A highly effective method for the synthesis of (2R)-TFLA is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using a lactate dehydrogenase (LDH). Specifically, L-lactate dehydrogenase from chicken (chicken L-LDH) has been shown to catalyze this reduction with excellent enantioselectivity, yielding the desired (R)-enantiomer.[1][2]
To ensure the continuous activity of the LDH, a cofactor regeneration system is employed. This is typically achieved using formate dehydrogenase (FDH), which regenerates the required nicotinamide adenine dinucleotide (NADH) from NAD+ by oxidizing formate to carbon dioxide.[1][2]
Reaction Scheme
Caption: Biocatalytic synthesis of (R)-TFLA using LDH with FDH-mediated cofactor regeneration.
Data Presentation
The following table summarizes the key quantitative data for the biocatalytic synthesis of (R)-TFLA.
| Parameter | Value | Reference |
| Enzyme | Chicken L-Lactate Dehydrogenase (L-LDH) | [1][2] |
| Co-factor Regeneration | Formate Dehydrogenase (FDH) | [1][2] |
| Substrate | 3,3,3-Trifluoro-2-oxopropionic acid (TFPy) | [1][2] |
| Substrate Concentration | 0.5 M | [1][2] |
| Product | This compound ((R)-TFLA) | [1][2] |
| Conversion | >99% | [1][2] |
| Enantiomeric Excess (ee) | >99.5% | [1][2] |
| Reaction Time | 6 hours | [1][2] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant LDHs and FDH
This protocol describes the general steps for obtaining the necessary enzymes. Specific expression vectors and host strains may vary.
-
Gene Cloning: The genes encoding chicken L-LDH and Candida boidinii FDH are cloned into suitable expression vectors (e.g., pET vectors) with a His-tag for purification.
-
Transformation: The expression plasmids are transformed into a suitable E. coli host strain, such as BL21(DE3).
-
Cell Culture:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours (e.g., 12-16 hours) to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
-
Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5) using dialysis or a desalting column.
-
Protein Quantification and Analysis: Determine the protein concentration using a standard method (e.g., Bradford assay) and verify purity by SDS-PAGE.
Protocol 2: Biocatalytic Synthesis of this compound
This protocol outlines the enzymatic reduction of TFPy to (R)-TFLA.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy) (0.5 M)
-
NAD+ (e.g., 1 mM)
-
Sodium formate (for cofactor regeneration, e.g., 0.6 M)
-
-
-
Enzyme Addition:
-
Add the purified chicken L-LDH and FDH to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL for each enzyme.
-
-
Reaction Conditions:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitor the pH of the reaction and adjust as necessary with a suitable base (e.g., NaOH) to maintain it at the optimal level for the enzymes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method, such as HPLC with a chiral column, to determine the conversion of TFPy and the enantiomeric excess of the (R)-TFLA product.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction has reached completion (typically within 6 hours), terminate the reaction by denaturing the enzymes, for example, by adding a water-miscible organic solvent or by heat treatment followed by centrifugation to remove the precipitated protein.
-
Acidify the supernatant to approximately pH 2 with an acid (e.g., HCl).
-
Extract the (R)-TFLA from the aqueous solution using an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude (R)-TFLA by a suitable method, such as column chromatography or crystallization, if necessary.
-
Workflow Diagram
Caption: Overall experimental workflow for the synthesis of (2R)-TFLA.
Conclusion
The biocatalytic approach utilizing lactate dehydrogenase offers a highly efficient, selective, and environmentally friendly route for the synthesis of enantiomerically pure this compound. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to produce this valuable chiral building block.
References
Application Notes and Protocols for the Asymmetric Reduction of 3,3,3-Trifluoropyruvic Acid to (2R)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
Introduction
(2R)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of target molecules. This document provides detailed application notes and a comprehensive protocol for the asymmetric reduction of 3,3,3-trifluoropyruvic acid to yield the (2R)-enantiomer with high enantiomeric excess and yield. The primary method detailed is a highly efficient biocatalytic reduction using chicken L-lactate dehydrogenase (l-LDH) with a cofactor regeneration system.
Methodology Overview
The synthesis of this compound is achieved through the enzymatic reduction of 3,3,3-trifluoropyruvic acid. This method employs chicken L-lactate dehydrogenase (l-LDH), which stereoselectively reduces the keto group to a hydroxyl group, yielding the desired (2R)-enantiomer. To ensure the continuous activity of l-LDH, which requires the cofactor NADH, a regeneration system is utilized. This system employs formate dehydrogenase (FDH) to oxidize formate, which in turn reduces NAD+ back to NADH.[1][2] This coupled-enzyme system allows for high substrate conversion with only a catalytic amount of the expensive NADH cofactor.
Data Presentation
The biocatalytic reduction of 3,3,3-trifluoropyruvic acid using chicken l-LDH and formate dehydrogenase has demonstrated high efficiency and stereoselectivity. The following table summarizes the typical performance of this enzymatic system.
| Parameter | Value | Reference |
| Substrate | 3,3,3-Trifluoropyruvic acid | [1][2] |
| Product | This compound | [1][2] |
| Biocatalyst | Chicken L-Lactate Dehydrogenase (l-LDH) | [1][2] |
| Cofactor Regeneration | Formate Dehydrogenase (FDH) from Candida boidinii | [1][2] |
| Substrate Concentration | 0.5 M | [1][2] |
| Reaction Time | 6 hours | [1][2] |
| Conversion | >99% | [1][2] |
| Enantiomeric Excess (ee) | >99.5% for the (2R)-enantiomer | [1][2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric reduction of 3,3,3-trifluoropyruvic acid.
Materials and Reagents
-
3,3,3-Trifluoropyruvic acid
-
Chicken L-Lactate Dehydrogenase (l-LDH)
-
Formate Dehydrogenase (FDH) from Candida boidinii
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium formate
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
pH meter
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel or water bath
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)
Protocol
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution by dissolving 3,3,3-trifluoropyruvic acid (0.5 M), sodium formate (0.6 M), and NADH (1 mM) in 0.1 M potassium phosphate buffer (pH 7.0).
-
Stir the solution gently until all components are fully dissolved.
-
Add chicken L-lactate dehydrogenase (l-LDH) and formate dehydrogenase (FDH) to the reaction mixture. The optimal enzyme concentrations may vary and should be determined empirically, but a starting point of 10-20 U/mL for each enzyme is recommended.
-
-
Enzymatic Reaction:
-
Maintain the reaction mixture at a constant temperature of 30°C with gentle stirring for 6 hours.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to determine the consumption of the starting material and the formation of the product.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete (as determined by HPLC analysis), terminate the reaction by acidifying the mixture to pH 2.0 with HCl. This will precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated enzymes.
-
Decant the supernatant containing the product.
-
Extract the product from the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If further purification is required, the crude product can be purified by column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
A common method involves derivatization of the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by analysis on a chiral column.
-
Alternatively, direct analysis of the carboxylic acid may be possible on certain chiral stationary phases.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Signaling Pathway: Cofactor Regeneration
Caption: Coupled enzymatic reaction for the asymmetric reduction with NADH regeneration.
References
Application of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-trifluorolactic acid, is a valuable chiral building block in medicinal chemistry. The presence of a trifluoromethyl group (CF₃) and a stereodefined hydroxyl group on a small carboxylic acid scaffold makes it an attractive moiety for incorporation into drug candidates. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation. This document provides an overview of its application, quantitative data from a related series of compounds, and detailed protocols for its incorporation into potential pharmaceutical agents.
Core Concepts in Medicinal Chemistry
The strategic incorporation of this compound into a drug candidate can leverage several key medicinal chemistry principles:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidation and prolonging the half-life of a drug.
-
Lipophilicity and Bioavailability: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.
-
Conformational Control: The chiral center and the bulky trifluoromethyl group can help to lock the molecule into a specific conformation that is optimal for binding to its target.
While specific examples of marketed drugs containing the this compound moiety are not readily found in publicly available literature, its close analog, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, is a well-established intermediate in the synthesis of therapeutic amides. This suggests the potential for the title compound in similar applications.
Application Example: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
A study has identified a series of 2-aryl-3,3,3-trifluoro-2-hydroxypropionic acids as a new class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. Although this study utilized a racemic mixture, the findings highlight the potential of the 3,3,3-trifluoro-2-hydroxypropanoic acid core in designing enzyme inhibitors. The compounds were designed to target the primary binding site of the enzyme.[1]
Quantitative Data: PTP1B Inhibition
The following table summarizes the in vitro inhibitory activity of a selection of 2-aryl-3,3,3-trifluoro-2-hydroxypropionic acid derivatives against PTP1B in an Sf9 cell-based assay.[1]
| Compound | Aryl Substituent | IC₅₀ (µM) for PTP1B Inhibition |
| 1 | Indol-3-yl | 3 |
| 2 | Phenyl | > 100 |
| 3 | 4-Chlorophenyl | 60 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(23), 6579-83.[1]
Experimental Protocols
Due to the limited number of specific published examples for the direct use of this compound in complex drug synthesis, the following are robust, general protocols for the formation of amide and ester linkages, which are the most common methods for incorporating such a carboxylic acid building block into a larger molecule.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent such as 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the amine of interest (1.1 eq).
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Ester Bond Formation via Steglich Esterification
This protocol describes a general procedure for the esterification of this compound with an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Materials:
-
This compound
-
Alcohol of interest (e.g., a phenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol of interest (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrate and washings, and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Visualizations
Caption: General experimental workflows for amide and ester synthesis.
Caption: Hypothetical signaling pathway of a PTP1B inhibitor.
Caption: Logical relationship in drug design using the title compound.
References
Application Note & Protocol: Esterification of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is a chiral building block of significant interest in pharmaceutical and materials science due to the presence of a stereocenter and a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The esterification of this acid is a fundamental transformation to produce various ester derivatives for use in synthesis and as bioactive compounds themselves. This document provides a detailed protocol for the esterification of this compound via a Fischer-Speier esterification, a reliable and widely used method.
Data Presentation
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | Methanol | H₂SO₄ (catalytic) | 4 - 8 | Reflux (65°C) | 85 - 95 |
| Ethyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | Ethanol | p-TsOH (catalytic) | 6 - 12 | Reflux (78°C) | 80 - 90 |
| Isopropyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | Isopropanol | H₂SO₄ (catalytic) | 8 - 16 | Reflux (82°C) | 75 - 85 |
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate. The same procedure can be adapted for other primary or secondary alcohols, with adjustments to the reaction time and temperature.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate for extraction
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring. The addition of acid is exothermic, so it should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[1][2] Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas. Continue adding the bicarbonate solution until the pH is neutral (pH ~7).
-
Reduce the volume of the solution using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure ester.
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[3]
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.
-
Organic solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Diagrams
Caption: Workflow for the Fischer-Speier esterification of this compound.
Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.
References
Application Notes and Protocols for (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid as a Chiral Derivatizing Agent for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is a chiral carboxylic acid with potential applications as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral molecules, such as alcohols and amines, by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the trifluoromethyl (-CF₃) group offers a unique advantage for ¹⁹F NMR analysis, which is characterized by a wide chemical shift range and the absence of background signals, often leading to better resolution and simpler spectra compared to ¹H NMR.
Upon reaction with a chiral analyte (e.g., an alcohol or an amine), this compound forms a pair of diastereomers. These diastereomers are distinct chemical entities with different spatial arrangements, which can lead to different chemical shifts in their NMR spectra. The separation of these signals allows for the quantification of each enantiomer in the original mixture, and thus the determination of enantiomeric excess (ee).
Principle of Chiral Derivatization for NMR Analysis
The fundamental principle behind using a chiral derivatizing agent is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers are non-superimposable mirror images and have identical physical properties in an achiral environment, including identical NMR spectra. By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent, two diastereomers are formed. Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy, exhibiting different chemical shifts for corresponding nuclei.
The workflow for this process can be visualized as follows:
Figure 1: General workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.
Application: Determination of Enantiomeric Excess of Chiral Secondary Alcohols
This section outlines the protocol for the derivatization of a chiral secondary alcohol with this compound and subsequent analysis by ¹⁹F NMR.
Experimental Protocol: Esterification of a Chiral Secondary Alcohol
Materials:
-
This compound
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Addition of Catalyst: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
-
NMR Sample Preparation: Dissolve a small amount of the crude product in CDCl₃ and transfer to an NMR tube.
¹⁹F NMR Analysis
Acquire a ¹⁹F NMR spectrum of the diastereomeric ester mixture. The trifluoromethyl groups of the two diastereomers are expected to have different chemical shifts.
Data Presentation:
| Diastereomer | ¹⁹F Chemical Shift (δ, ppm) |
| (2R, R-alcohol) | δ₁ |
| (2R, S-alcohol) | δ₂ |
| Δδ | |δ₁ - δ₂| |
Note: The actual chemical shift values (δ₁ and δ₂) and the chemical shift difference (Δδ) will depend on the specific chiral alcohol used and the NMR spectrometer conditions.
Calculation of Enantiomeric Excess (ee):
The enantiomeric excess can be calculated from the integration of the two diastereomeric signals in the ¹⁹F NMR spectrum:
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
Where Integral₁ and Integral₂ are the integration values of the signals corresponding to the two diastereomers.
Application: Determination of Enantiomeric Excess of Chiral Primary Amines
This section details the protocol for the derivatization of a chiral primary amine with this compound to form diastereomeric amides, followed by NMR analysis.
Experimental Protocol: Amidation of a Chiral Primary Amine
Materials:
-
This compound
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the chiral primary amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.
-
-
NMR Sample Preparation: Prepare an NMR sample by dissolving a portion of the crude product in CDCl₃.
¹H and ¹⁹F NMR Analysis
Both ¹H and ¹⁹F NMR can be used for analysis. In the ¹H NMR spectrum, protons near the chiral centers of the diastereomeric amides may show different chemical shifts. In the ¹⁹F NMR spectrum, distinct signals for the -CF₃ groups of the two diastereomers are expected.
Data Presentation:
¹H NMR Data
| Diastereomer | Chemical Shift of a specific proton (δ, ppm) |
| (2R, R-amine) | δ₁ |
| (2R, S-amine) | δ₂ |
| Δδ | |δ₁ - δ₂| |
¹⁹F NMR Data
| Diastereomer | ¹⁹F Chemical Shift (δ, ppm) |
| (2R, R-amine) | δ₁ |
| (2R, S-amine) | δ₂ |
| Δδ | |δ₁ - δ₂| |
Note: The specific proton for analysis in ¹H NMR should be one that shows clear separation between the diastereomers. The actual chemical shift values will vary depending on the amine.
Calculation of Enantiomeric Excess (ee):
The ee is calculated using the integration of the separated signals in either the ¹H or ¹⁹F NMR spectrum, as described in the previous section.
Logical Relationships in Chiral Derivatization
The process of forming and analyzing diastereomers follows a clear logical progression.
Figure 2: Logical diagram illustrating the conversion of enantiomers to diastereomers for NMR analysis.
This compound serves as a promising chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines using NMR spectroscopy. The presence of the trifluoromethyl group makes it particularly suitable for ¹⁹F NMR analysis, which can offer superior resolution and a cleaner spectrum. The protocols provided herein offer a general guideline for the derivatization and analysis process. Researchers should optimize the reaction conditions and NMR parameters for their specific analytes to achieve the best results.
Chiral HPLC Analysis Using (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid Derivatives: An Overview of Potential Applications
Introduction
The enantioselective analysis of chiral compounds is a critical aspect of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. One strategy to achieve chiral separation on a standard achiral HPLC column is through the use of a chiral derivatizing agent (CDA). The CDA, a single enantiomer of a chiral molecule, reacts with the racemic analyte to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated by conventional HPLC.
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA), also known as (R)-trifluorolactic acid, is a chiral building block that holds potential for use in the development of chiral derivatizing agents for HPLC analysis. Its trifluoromethyl group can enhance the volatility and detectability of the derivatives, particularly for mass spectrometry detection, while the carboxylic acid and hydroxyl functionalities provide reactive sites for derivatization.
This document provides a conceptual framework for the application of this compound derivatives in chiral HPLC analysis, including a hypothetical application note and protocol. It is important to note that while the principles are based on established chemical and chromatographic theories, specific applications and detailed quantitative data for TFLA derivatives in chiral HPLC are not extensively documented in publicly available scientific literature. The following sections are therefore presented as a guide for researchers and scientists to explore this potential application.
Application Note: Enantiomeric Purity Determination of Chiral Amines using a this compound-based Derivatizing Agent
Abstract
This application note describes a conceptual method for the determination of the enantiomeric purity of chiral primary and secondary amines via pre-column derivatization using a hypothetical activated derivative of this compound, such as its acid chloride. The resulting diastereomeric amides can be separated by reverse-phase HPLC with UV detection. This approach offers a potential alternative to the use of chiral stationary phases for the quality control of chiral amine-containing drug substances.
Potential Analytes:
-
Pharmaceutical compounds with primary or secondary amine moieties (e.g., amphetamine, propranolol).
-
Chiral building blocks and intermediates in organic synthesis.
Experimental Protocols
Preparation of the Chiral Derivatizing Agent: (2R)-3,3,3-trifluoro-2-hydroxypropanoyl chloride (Hypothetical)
Objective: To synthesize the activated form of TFLA for efficient derivatization of amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Dry nitrogen or argon atmosphere
Procedure:
-
In a round-bottom flask under a dry inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of thionyl chloride or oxalyl chloride to the solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude (2R)-3,3,3-trifluoro-2-hydroxypropanoyl chloride.
-
The crude acid chloride can be used directly in the next step or purified by distillation under reduced pressure if necessary.
Derivatization of a Chiral Amine (General Protocol)
Objective: To form diastereomeric amides from a racemic amine and the chiral derivatizing agent.
Materials:
-
Racemic amine analyte
-
(2R)-3,3,3-trifluoro-2-hydroxypropanoyl chloride (from Protocol 1)
-
Anhydrous aprotic solvent (e.g., DCM, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Dissolve the racemic amine analyte in the anhydrous aprotic solvent.
-
Add an excess (e.g., 2 equivalents) of the non-nucleophilic base to the solution.
-
Add a slight excess (e.g., 1.2 equivalents) of the (2R)-3,3,3-trifluoro-2-hydroxypropanoyl chloride solution in the same solvent dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until complete.
-
Quench the reaction by adding the quenching solution.
-
Extract the diastereomeric products with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting residue containing the diastereomeric amides is then dissolved in the HPLC mobile phase for analysis.
HPLC Analysis of Diastereomers
Objective: To separate and quantify the formed diastereomers.
Instrumentation:
-
A standard HPLC system with a UV detector.
-
An achiral reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
Hypothetical Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (or as appropriate for the analyte) |
| Injection Volume | 10 µL |
Data Analysis:
The enantiomeric excess (% ee) of the original amine sample can be calculated from the peak areas of the two diastereomers (D1 and D2) using the following formula:
% ee = [ (Area_D1 - Area_D2) / (Area_D1 + Area_D2) ] * 100
Data Presentation (Hypothetical)
The following table presents hypothetical data for the separation of diastereomers formed from the derivatization of a racemic amine with a (2R)-TFLA derivative.
| Analyte (as diastereomer) | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 (R-amine derivative) | 12.5 | 2.1 |
| Diastereomer 2 (S-amine derivative) | 14.2 |
Visualizations
Caption: Experimental workflow for chiral amine analysis.
The use of this compound derivatives as chiral derivatizing agents presents a promising, albeit currently underexplored, avenue for the enantioselective analysis of chiral compounds by HPLC. The protocols and concepts outlined in this document provide a foundational framework for researchers to develop and validate specific methods for their analytes of interest. Further investigation is required to synthesize and evaluate the efficacy of various TFLA derivatives and to compile comprehensive quantitative data for a range of applications.
Application Notes and Protocols for the Kinetic Resolution of Racemic Alcohols Using (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the kinetic resolution of racemic secondary alcohols utilizing (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid as a chiral resolving agent. Kinetic resolution is a fundamental technique in asymmetric synthesis for the separation of enantiomers.[1] This method is predicated on the differential rates of reaction of two enantiomers with a chiral reagent, leading to an enantioenriched sample of the less reactive enantiomer.[1] In this application, the chiral acid selectively esterifies one enantiomer of the racemic alcohol at a faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the diastereomeric ester product. While specific documented examples for this compound are not prevalent, this protocol is based on established principles of kinetic resolution using chiral carboxylic acids.
Principle of Kinetic Resolution
Kinetic resolution is a process that distinguishes between enantiomers based on their differing reaction rates with a chiral catalyst or reagent.[1] In this case, a racemic alcohol ((±)-ROH) is reacted with a sub-stoichiometric amount of the chiral acid, this compound. One enantiomer of the alcohol will react faster to form a diastereomeric ester, leaving the unreacted alcohol enriched in the other enantiomer. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor results in a higher enantiomeric excess (e.e.) of the resolved products at a given conversion.
Caption: Principle of kinetic resolution of a racemic alcohol.
Data Presentation: Illustrative Kinetic Resolution of Racemic 1-Phenylethanol
The following tables present hypothetical data for the kinetic resolution of racemic 1-phenylethanol with this compound. This data serves to illustrate the expected outcomes of a successful resolution.
Table 1: Reaction Progress and Enantiomeric Excess
| Reaction Time (hours) | Conversion (%) | e.e. of Unreacted (S)-1-Phenylethanol (%) | e.e. of (R)-1-Phenylethanol Ester (%) | Selectivity Factor (s) |
| 6 | 25 | 33.3 | 95.0 | ~20 |
| 12 | 40 | 66.7 | 94.0 | ~20 |
| 24 | 50 | 99.0 | 92.0 | ~20 |
| 48 | 60 | >99.0 | 88.0 | ~20 |
Table 2: Summary of Isolated Products after 24 hours
| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-1-Phenylethanol | 48 | 99.0 |
| (R)-1-Phenylethanol Ester | 50 | 92.0 |
Experimental Protocols
3.1. General Considerations
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous.
-
Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Enantiomeric excess should be determined using chiral GC or chiral HPLC.
3.2. Materials
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
3.3. Detailed Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the racemic secondary alcohol (1.0 equiv.), this compound (0.5 equiv.), and DMAP (0.1 equiv.).
-
Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (0.55 equiv.) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 24 hours). Monitor the reaction progress by TLC, GC, or HPLC.
-
Workup:
-
Once the desired conversion is reached (typically around 50%), filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Separate the unreacted alcohol from the diastereomeric ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the purified unreacted alcohol and the ester using chiral GC or HPLC.
Caption: Experimental workflow for kinetic resolution.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates, namely chiral esters and amides, derived from (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid. This chiral building block is of significant interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.
Introduction
This compound is a valuable chiral starting material for the synthesis of a variety of pharmaceutical intermediates. Its trifluoromethyl and hydroxyl functional groups offer versatile handles for chemical modification. The incorporation of the trifluoromethyl moiety into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. These protocols detail standard procedures for esterification and amide bond formation, critical reactions in the synthesis of many active pharmaceutical ingredients (APIs).
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes quantitative data for the synthesis of representative ester and amide derivatives. The data is compiled from literature sources for closely related compounds and serves as a guideline for expected outcomes.
| Starting Material | Reagent/Catalyst | Product | Reaction Time | Yield (%) | Purity (%) |
| (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | Klebsiella oxytoca amidase | (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | Not Specified | ~50 | >98 (>99 ee) |
| 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (200 g/L) | E. coli harboring Bp-Ami (5 g/L) | (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | 10 min | 44 | >95 ee |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Varies | Generally Good | Varies |
| Carboxylic Acid | Amine, HATU, DIEA | Amide | 1-24 h | Generally High | Varies |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification
This protocol describes a standard method for the esterification of this compound with an alcohol using an acid catalyst.
Materials:
-
This compound
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Alcohol (e.g., ethanol, methanol, or a more complex therapeutic alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
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Add the alcohol (1.0-1.5 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel or by distillation, if applicable.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol outlines the synthesis of an amide from this compound and an amine using HATU as the coupling agent.[1][2] This method is particularly effective for forming amide bonds, even with sterically hindered amines.[1]
Materials:
-
This compound
-
Primary or secondary amine
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
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N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
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Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
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Add DIEA (2.0-3.0 eq) to the reaction mixture.
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Add HATU (1.1-1.5 eq) portion-wise while stirring.
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Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a potential signaling pathway application for the synthesized pharmaceutical intermediates.
Caption: Synthetic workflow from the chiral starting material to pharmaceutical intermediates and the final API.
Caption: Logical diagram illustrating the role of amide intermediates as potential inhibitors of the ABCG2 transporter to overcome multidrug resistance in cancer cells.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid ((R)-TFLA), is a valuable chiral building block in the synthesis of pharmaceuticals and advanced materials. Its trifluoromethyl group and chiral hydroxyl functionality make it a key intermediate for creating complex molecules with specific biological activities. This document outlines a highly efficient and stereoselective biocatalytic method for the synthesis of (R)-TFLA, employing lactate dehydrogenase enzymes. This enzymatic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.
Principle of the Biocatalytic Method
The core of this biocatalytic process is the asymmetric reduction of the prochiral ketone, 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy), to the corresponding chiral α-hydroxy acid. This reaction is catalyzed by a stereospecific lactate dehydrogenase (LDH), which facilitates the transfer of a hydride from a nicotinamide cofactor (NADH) to the carbonyl group of TFPy. To ensure a continuous supply of the expensive NADH cofactor, a cofactor regeneration system is employed, typically using formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH.
Key Materials and Reagents
-
Enzymes:
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L-Lactate Dehydrogenase (L-LDH) from chicken (Gallus gallus) for the synthesis of (R)-TFLA.
-
Formate Dehydrogenase (FDH) from Candida boidinii for cofactor regeneration.
-
-
Substrates and Cofactors:
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3,3,3-trifluoro-2-oxopropionic acid (TFPy)
-
Sodium formate
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β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
-
Buffers and other Reagents:
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Potassium phosphate buffer
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Hydrochloric acid (for pH adjustment)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
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Experimental Protocols
I. Enzyme Preparation
Recombinant L-LDH from Gallus gallus and FDH from Candida boidinii can be expressed in a suitable host, such as Escherichia coli, and purified using standard chromatographic techniques (e.g., affinity chromatography). Alternatively, commercially available enzymes can be used.
II. Biocatalytic Synthesis of (R)-TFLA
This protocol describes the synthesis of (R)-TFLA using L-LDH with an FDH-based cofactor regeneration system.
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Reaction Setup:
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In a temperature-controlled reaction vessel, prepare a solution containing potassium phosphate buffer (e.g., 100 mM, pH 7.0).
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Add NAD+ to a final concentration of 1 mM.
-
Add sodium formate to a final concentration of 1.2 M (as the formate source for cofactor regeneration).
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Add 3,3,3-trifluoro-2-oxopropionic acid (TFPy) to a final concentration of 0.5 M.
-
-
Enzyme Addition:
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Add purified L-LDH from Gallus gallus to the reaction mixture.
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Add purified Formate Dehydrogenase from Candida boidinii.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30°C.
-
Gently stir the reaction mixture.
-
Monitor the pH of the reaction and maintain it at 7.0 by the controlled addition of a suitable base (e.g., NaOH), as the reaction consumes formate and produces an acid.
-
-
Reaction Monitoring:
-
Monitor the conversion of TFPy and the formation of (R)-TFLA using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to determine enantiomeric excess (ee).
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (typically within 6 hours, as indicated by the complete conversion of TFPy), terminate the reaction by acidifying the mixture to pH 2.0 with hydrochloric acid.
-
Extract the product, (R)-TFLA, from the aqueous phase using an organic solvent such as ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Further purify the (R)-TFLA by techniques such as crystallization or chromatography, if necessary.
-
Data Presentation
The following table summarizes the typical quantitative data obtained from the biocatalytic synthesis of (R)-TFLA.
| Parameter | Value | Reference |
| Substrate | 3,3,3-trifluoro-2-oxopropionic acid | [1][2] |
| Enzyme | L-Lactate Dehydrogenase (chicken) | [1] |
| Cofactor Regeneration | Formate Dehydrogenase | [1][2] |
| Substrate Concentration | 0.5 M | [1] |
| Reaction Time | 6 hours | [1] |
| Conversion | Complete | [1] |
| Product | This compound | [1] |
| Enantiomeric Excess (ee) | >99.5% | [1] |
| Yield | Good | [1][2] |
Visualizations
Biocatalytic Reaction Pathway
Caption: Biocatalytic synthesis of (R)-TFLA with cofactor regeneration.
Experimental Workflow
Caption: Step-by-step workflow for the biocatalytic synthesis of (R)-TFLA.
Logical Relationships of Key Parameters
Caption: Key parameters influencing the success of the biocatalytic synthesis.
Conclusion
The biocatalytic synthesis of this compound using lactate dehydrogenase offers a robust and highly selective method for obtaining this important chiral intermediate. The protocol detailed above provides a clear and reproducible procedure for researchers in academia and industry. The use of a cofactor regeneration system makes the process economically viable and scalable. This enzymatic approach represents a significant advancement in the sustainable production of fluorinated chiral compounds.
References
Troubleshooting & Optimization
Technical Support Center: (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solvent is too polar or non-polar. - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Perform a solvent screen to find a suitable solvent or solvent system (e.g., toluene, hexane/ethyl acetate). - Concentrate the solution by slowly evaporating the solvent. - Try to "crash out" the product by adding a non-polar solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is too soluble in the chosen solvent, even at low temperatures. - High concentration of impurities. | - Choose a lower-boiling point solvent. - Use a solvent system where the compound is less soluble. - Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of pure product | - The compound is too soluble in the cold recrystallization solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtering. - Minimize the amount of hot solvent used to dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Product purity is still low after recrystallization | - Inappropriate solvent choice that does not effectively separate impurities. - Co-crystallization of impurities with the product. - Incomplete removal of mother liquor. | - Select a solvent where the impurities are either very soluble or insoluble at all temperatures. - Perform a second recrystallization. - Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent). - Co-elution of compounds with similar polarity. - Column overloading. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation (Rf value of ~0.3 for the product). - Try a different stationary phase (e.g., alumina instead of silica gel). - Use a lower concentration of the crude sample. |
| Product is not eluting from the column | - The eluent is not polar enough. - Strong interaction of the acidic product with the stationary phase. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| Tailing of the product peak | - Strong interaction between the acidic analyte and the silica gel. - Column degradation. | - Add a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. - Use a fresh column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. The exact impurities will depend on the synthetic route used. For instance, if synthesized via reduction of 3,3,3-trifluoro-2-oxopropanoic acid, residual starting material may be present.
Q2: Which purification method is best for my crude sample?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities from a solid crude product, provided a suitable solvent can be found.
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Column chromatography is a more versatile technique for separating complex mixtures or when impurities have similar solubility to the product.
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Distillation (under reduced pressure) may be an option if the compound is a liquid at room temperature and thermally stable, though this is less common for this specific acid which is typically a solid.
Q3: How can I determine the enantiomeric excess (ee) of my purified product?
A3: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.
Q4: My purified product is a viscous oil instead of a solid. What should I do?
A4: This could indicate the presence of residual solvent or impurities that are depressing the melting point. Try drying the sample under high vacuum for an extended period. If it remains an oil, further purification by column chromatography may be necessary.
Q5: What safety precautions should I take when purifying this compound?
A5: this compound is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
Experimental Protocols
Representative Recrystallization Protocol
This is a general guideline and may require optimization.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, warm flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Representative Column Chromatography Protocol
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Stationary Phase: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of formic or acetic acid (e.g., 0.1%) can be added to the eluent to improve peak shape.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective for large scales. | Solvent selection can be challenging; may not remove all impurities. |
| Column Chromatography | >99% | 50-70% | High resolution for complex mixtures. | More time-consuming, requires larger solvent volumes. |
| Chiral HPLC (for ee determination) | >99.5% ee | N/A (analytical) | Accurate determination of enantiomeric purity. | Not a bulk purification method. |
Note: The values presented are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: A logical troubleshooting guide for addressing issues with product purity after initial purification attempts.
Overcoming racemization during the synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with racemization during the synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, leading to a loss of enantiomeric purity.
Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product
Potential Cause 1.1: Racemization during Chemical Synthesis
Chemical routes for the synthesis of α-hydroxy acids, such as the asymmetric reduction of the corresponding α-keto acid or the nucleophilic addition to a glyoxylate derivative, can be susceptible to racemization, particularly under non-optimal conditions. The presence of the electron-withdrawing trifluoromethyl group in 3,3,3-trifluoro-2-hydroxypropanoic acid can increase the acidity of the α-proton, making the chiral center prone to epimerization, especially in the presence of bases or acids.
Solutions:
-
Optimize Reaction Conditions: Carefully control the pH, temperature, and reaction time. Use of non-nucleophilic, sterically hindered bases can minimize proton exchange at the chiral center.
-
Employ Biocatalysis: Asymmetric reduction of 3,3,3-trifluoro-2-oxopropanoate using a stereoselective lactate dehydrogenase (LDH) is a highly effective method to obtain this compound with excellent enantiomeric excess (>99.5%).[1][2]
Potential Cause 1.2: Racemization during Workup or Purification
Exposure of the chiral product to acidic or basic conditions during extraction, isolation, or purification (e.g., chromatography) can lead to racemization.
Solutions:
-
Maintain Neutral pH: Ensure that all aqueous solutions used for workup are buffered to a neutral pH.
-
Avoid Harsh Chromatographic Conditions: When using silica gel chromatography, which can be acidic, consider using a neutral stationary phase like deactivated silica or alumina. Alternatively, utilize flash chromatography with rapid elution to minimize contact time.
-
Use Non-basic or Non-acidic Drying Agents: Employ neutral drying agents like sodium sulfate or magnesium sulfate.
Issue 2: Racemization during Ester Hydrolysis
A common final step in the synthesis of chiral acids is the hydrolysis of a corresponding ester. This step, often carried out under basic (saponification) or acidic conditions, can be a major source of racemization.
Potential Cause 2.1: Base-Catalyzed Enolization
Under basic conditions, the α-proton of the ester can be abstracted, leading to the formation of a planar enolate intermediate, which upon reprotonation can yield a racemic mixture of the carboxylic acid.
Solutions:
-
Mild Hydrolysis Conditions: Use milder bases such as lithium hydroxide (LiOH) at low temperatures (e.g., 0 °C to room temperature).
-
Enzymatic Hydrolysis: Employ lipases or esterases for the stereoselective hydrolysis of the ester. This method often proceeds under mild, neutral conditions, preserving the stereochemical integrity of the chiral center.
Potential Cause 2.2: Acid-Catalyzed Enolization
In the presence of strong acids, the carbonyl oxygen of the ester can be protonated, facilitating the formation of a planar enol intermediate, which can lead to racemization.
Solutions:
-
Use of Lewis Acids: In some cases, Lewis acid-mediated hydrolysis can be milder than Brønsted acid catalysis.
-
Enzymatic Methods: As with basic hydrolysis, enzymatic methods are a superior alternative to avoid racemization under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high enantiomeric purity?
A1: The most robust and reliable method reported is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid) using a lactate dehydrogenase (LDH). Specifically, chicken L-LDH from Gallus gallus has been shown to convert 0.5 M of the keto-acid to optically pure (R)-3,3,3-trifluoro-2-hydroxypropanoic acid with an enantiomeric excess of >99.5% within 6 hours.[1][2] This biocatalytic approach avoids the harsh conditions often associated with chemical reductions that can lead to racemization.
Q2: Why is the chiral center in 3,3,3-trifluoro-2-hydroxypropanoic acid particularly susceptible to racemization?
A2: The carbon atom at the 2-position is the chiral center. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group. This electronic effect increases the acidity of the hydrogen atom attached to the chiral carbon (the α-proton). Under acidic or basic conditions, this proton can be removed, leading to the formation of a planar enol or enolate intermediate. Reprotonation of this planar intermediate can occur from either face with equal probability, resulting in a racemic mixture.
Q3: I am performing a chemical synthesis and observing significant racemization. What are the key parameters to investigate?
A3: The key parameters to investigate are:
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Base/Acid Strength and Concentration: Stronger bases or acids and higher concentrations are more likely to cause racemization. Try using weaker, non-nucleophilic bases or milder acids.
-
Temperature: Higher temperatures accelerate the rate of enolization and subsequent racemization. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
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Solvent: The choice of solvent can influence the stability of the enolate intermediate and the rate of proton exchange. Experiment with different solvents to find one that minimizes racemization.
-
Reaction Time: Prolonged reaction times increase the likelihood of racemization. Monitor the reaction closely and quench it as soon as it is complete.
Q4: How can I determine the enantiomeric excess of my product?
A4: The most common method for determining the enantiomeric excess of a chiral carboxylic acid is through chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can differentiate between the two enantiomers, resulting in two separate peaks in the chromatogram. The ratio of the areas of these two peaks can be used to calculate the e.e. It is also possible to derivatize the carboxylic acid with a chiral resolving agent and analyze the resulting diastereomers by standard HPLC or NMR spectroscopy.
Data Presentation
Table 1: Comparison of Synthesis Methods for Optically Active 3,3,3-Trifluoro-2-hydroxypropanoic Acid
| Method | Precursor | Reagent/Catalyst | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Biocatalytic Reduction | 3,3,3-Trifluoro-2-oxopropionic acid | L-Lactate Dehydrogenase (from Gallus gallus) | >99.5% (for R-enantiomer) | [1][2] |
| Asymmetric Biocatalytic Reduction | 3,3,3-Trifluoro-2-oxopropionic acid | D-Lactate Dehydrogenase (from Leuconostoc mesenteroides) | >99.5% (for S-enantiomer) | [1][2] |
| Enzymatic Kinetic Resolution | rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide | Amidase (from Klebsiella oxytoca) | >99% (for R-acid) |
Note: Data for the 2-methyl analog is included to illustrate the effectiveness of enzymatic resolution, a technique applicable to the target molecule.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Biocatalytic Reduction
This protocol is adapted from the literature for the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid.[1][2]
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add 0.5 M 3,3,3-trifluoro-2-oxopropionic acid.
-
Add 1.2 equivalents of NADH (β-Nicotinamide adenine dinucleotide, reduced form).
-
Add formate dehydrogenase for cofactor regeneration.
-
Add the appropriate lactate dehydrogenase (for the (R)-enantiomer, use L-LDH from Gallus gallus).
-
-
Reaction Conditions:
-
Maintain the temperature at 30 °C.
-
Stir the reaction mixture gently.
-
Monitor the progress of the reaction by HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete (typically within 6 hours), acidify the reaction mixture to pH 2.0 with HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
-
Protocol 2: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a standard solution of the racemic 3,3,3-trifluoro-2-hydroxypropanoic acid in the mobile phase.
-
Prepare a solution of the synthesized product in the mobile phase.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Screen various chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) to find a suitable stationary phase for separation.
-
-
Mobile Phase Screening:
-
Start with a mobile phase of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) for acidic compounds.
-
Optimize the ratio of the solvents to achieve good separation of the enantiomers.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Mechanism of racemization for 3,3,3-trifluoro-2-hydroxypropanoic acid via a planar intermediate.
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
References
Optimization of reaction conditions for esterification with (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Welcome to the technical support center for the esterification of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful esterification reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to unfavorable equilibrium. | Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a drying agent. Use an excess of the alcohol reactant to shift the equilibrium towards the product.[1][2] |
| Insufficient catalyst activity or amount. | Increase the catalyst loading. Ensure the catalyst (e.g., sulfuric acid, p-TsOH) is not old or deactivated. Consider using a stronger acid catalyst. | |
| Steric hindrance from the trifluoromethyl group. | Increase the reaction temperature and/or time. Consider using a less sterically hindered alcohol if the application allows. | |
| Low reaction temperature. | Increase the reaction temperature to improve the reaction rate, but be mindful of potential side reactions.[3] | |
| Formation of Side Products | Dehydration of the secondary alcohol. | Use milder reaction conditions (lower temperature, less aggressive catalyst). Monitor the reaction closely to avoid prolonged reaction times. |
| Racemization of the chiral center. | Employ milder reaction conditions. Consider enzymatic esterification for higher stereoselectivity. | |
| Ether formation from the alcohol. | Use a molar excess of the carboxylic acid relative to the alcohol. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to break up the emulsion. |
| Co-distillation of product with solvent. | Use a higher boiling point solvent for the reaction. | |
| Inconsistent Results | Water content in reagents or glassware. | Ensure all reagents are anhydrous and glassware is thoroughly dried before use. The presence of water can significantly impact the reaction equilibrium.[3] |
| Purity of starting materials. | Use high-purity this compound and alcohol. Impurities can interfere with the catalyst or lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of this compound?
A1: The most common catalysts are strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed. For substrates sensitive to strong acids, milder methods like activation with carbodiimides (e.g., DCC) followed by reaction with the alcohol in the presence of a catalyst like DMAP can be used.
Q2: How does the trifluoromethyl group affect the esterification reaction?
A2: The strongly electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, which can facilitate the initial protonation step. However, it can also introduce steric hindrance, potentially slowing down the nucleophilic attack of the alcohol.
Q3: What is the typical reaction mechanism for this esterification?
A3: The reaction typically follows the Fischer-Speier esterification mechanism. This involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][2]
Q4: Can this esterification be performed without a solvent?
A4: Yes, if a large excess of the alcohol is used, it can serve as both the reactant and the solvent.[2] This is a common strategy to drive the reaction equilibrium towards the product.
Q5: Are there alternative, milder methods for the esterification of this acid?
A5: Yes, for sensitive substrates or to avoid the use of strong acids and high temperatures, other methods can be utilized. These include:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol.
-
Carbodiimide Coupling: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.
-
Enzymatic Esterification: Utilizing lipases for highly selective esterification under mild conditions, which is particularly advantageous for preserving the stereochemistry of the chiral center.[4]
Experimental Protocols
General Protocol for Fischer Esterification
This protocol provides a general guideline for the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous organic solvent (e.g., toluene, if not using excess alcohol as solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add the alcohol (3-10 eq) or an anhydrous solvent like toluene followed by the alcohol (1.5-2.0 eq).
-
Slowly add the acid catalyst (e.g., H₂SO₄, 0.05-0.1 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by distillation or column chromatography.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: A typical experimental workflow for the Fischer esterification process.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low product yield in the esterification reaction.
References
Storage and handling guidelines for (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid to prevent degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The compound is known to be hygroscopic and potentially heat-sensitive. Refer to the table below for a summary of recommended storage conditions.
Q2: What are the visible signs of degradation of this compound?
A2: Degradation of this compound may not always be visually apparent. However, any change in the physical appearance of the white, crystalline solid, such as discoloration (yellowing or browning), clumping, or the emission of a sharp odor, could indicate degradation. For confirmation, analytical techniques such as HPLC are recommended to assess purity.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, analogous fluorinated carboxylic acids can undergo decarboxylation (loss of CO2) under certain conditions, such as elevated temperatures.[1][2][3] The presence of moisture can also lead to hydrolysis of reactive intermediates if the compound is used in multi-step syntheses.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all chemicals, particularly complex organic molecules, in opaque or amber containers to protect them from light, unless otherwise specified.
Storage and Handling Guidelines
Proper storage and handling are paramount to maintaining the integrity of this compound. Below is a summary of best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally refrigerated (2-8 °C). | Prevents potential thermal degradation, such as decarboxylation. |
| Humidity | Store in a dry place, preferably in a desiccator. | The compound is hygroscopic; moisture absorption can lead to degradation and affect weighing accuracy. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes contact with atmospheric moisture and oxygen, further preserving stability. |
| Container | Keep in a tightly sealed, opaque or amber glass container. | Prevents moisture ingress and protects from light. |
| Handling | Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | The compound is a skin and eye irritant.[4] |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide will help you troubleshoot potential issues related to the degradation of this compound.
Problem 1: Inconsistent or poor yields in a reaction where this compound is a starting material.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your stock of this compound using a suitable analytical method like HPLC or NMR.
-
Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines.
-
Use a Fresh Batch: If possible, repeat the experiment with a new, unopened batch of the compound.
-
Reaction Conditions: Evaluate your reaction conditions. High temperatures or prolonged reaction times may be causing in-situ degradation.
-
Problem 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) of a reaction mixture.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Starting Material: Run an analysis of your this compound stock to check for pre-existing impurities.
-
Consider Side Reactions: The unexpected peaks could be byproducts of your reaction. Review the reaction mechanism for potential side reactions.
-
Investigate Degradation Products: If decarboxylation is suspected, look for evidence of the corresponding fluorinated alcohol.
-
Problem 3: The solid this compound appears discolored or clumped.
-
Possible Cause: Absorption of moisture and/or chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the compound if its physical appearance has changed.
-
Assess Purity: If you must consider using it, a thorough purity analysis is essential.
-
Review Storage Practices: Re-evaluate your storage procedures to prevent future degradation. Ensure containers are sealed tightly and stored in a desiccator if necessary.
-
Below is a logical workflow for troubleshooting issues related to the potential degradation of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various conditions. The method is adapted from general procedures for the analysis of organic acids.[5][6][7][8][9]
1. Objective: To quantify the concentration of this compound over time when exposed to different temperature and humidity conditions.
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or other suitable acidic modifier
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Method:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation for Stability Study:
-
Prepare several accurately weighed samples of this compound in HPLC vials.
-
Expose the samples to the desired stress conditions (e.g., elevated temperature in an oven, high humidity in a humidity chamber).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a sample from the stress condition.
-
Dissolve the sample in a known volume of solvent to achieve a concentration within the calibration range.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for organic acids is an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) with an organic modifier like acetonitrile. The exact composition may need to be optimized.
-
Column: A C18 reverse-phase column is generally suitable.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for organic acids.[8]
-
Injection Volume: 10-20 µL.
-
Run Time: Adjust the run time to allow for the elution of the parent compound and any potential degradation products.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in each of the stressed samples by comparing their peak areas to the calibration curve.
-
Plot the concentration of the compound as a function of time for each stress condition to determine the degradation rate.
-
Below is a diagram illustrating the experimental workflow for the stability assessment.
Caption: Experimental workflow for the stability assessment of this compound.
References
- 1. Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. This compound | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2.3. Qualitative and Quantitative Analysis of Organic Acids by HPLC [bio-protocol.org]
- 6. scioninstruments.com [scioninstruments.com]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the production of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-Trifluorolactic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The main strategies for producing enantiomerically pure this compound involve asymmetric synthesis and the resolution of racemic mixtures.[1] Common approaches include:
-
Biocatalytic Resolution: This method often employs enzymes, such as amidases or lipases, to selectively convert one enantiomer of a racemic precursor, allowing for the separation of the desired (R)-enantiomer.[2][3]
-
Chiral Pool Synthesis: This technique utilizes readily available enantiomerically pure starting materials to synthesize the target molecule.[1]
-
Asymmetric Catalysis: Chiral catalysts are used to stereoselectively convert a prochiral substrate into the desired (R)-enantiomer.[2]
Q2: What are the most significant challenges when scaling up the production of this chiral acid?
Scaling up from laboratory to production levels introduces several challenges:
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Maintaining High Enantioselectivity: Reaction conditions that work well on a small scale may not translate directly to larger batches, potentially leading to a decrease in enantiomeric excess (ee).[2]
-
Cost and Recovery of Catalysts: Chiral catalysts, particularly those based on precious metals, can be expensive, making their recovery and recycling crucial for economic viability.[1][2]
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Reaction Control: Exothermic reactions can become difficult to manage at a larger scale, requiring careful consideration of heat transfer and mixing.[4]
-
Purification: Separating the final product from byproducts, unreacted starting materials, and the catalyst can be more complex at scale and may require specialized equipment like vacuum distillation.
-
Polymorphism: Ensuring a consistent crystalline form of the final product is crucial for formulation and can be affected by changes in scale-up conditions.[2]
Q3: How can I determine the enantiomeric excess (ee) of my product?
Several analytical techniques can be used to determine the enantiomeric excess of your this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, this method can effectively separate volatile derivatives of the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in solution.
-
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light and can be used to determine the ee of a sample.[5][6][7]
Troubleshooting Guides
Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Small temperature fluctuations can significantly impact enantioselectivity. Re-optimize the temperature profile for the larger scale. Consider using a reactor with more precise temperature control. |
| Inefficient Mixing | Poor mixing can lead to localized "hot spots" or concentration gradients, affecting the catalyst's performance. Evaluate and optimize the agitation speed and impeller design for the reactor. |
| Catalyst Deactivation or Poisoning | Impurities in starting materials or solvents can deactivate the chiral catalyst. Ensure all reagents are of high purity. For biocatalysts, check for inhibitors or suboptimal pH and temperature conditions. |
| Incorrect Catalyst Loading | The optimal catalyst-to-substrate ratio may change upon scale-up. Perform small-scale experiments to re-evaluate the ideal catalyst loading. |
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Reaction times may need to be extended at a larger scale due to slower heating, cooling, and mixing.[8] Monitor the reaction progress using in-situ analytical techniques if possible. |
| Byproduct Formation | Side reactions may become more prevalent at a larger scale. Re-evaluate the reaction conditions, such as temperature and reactant concentrations, to minimize byproduct formation. |
| Product Degradation | The longer reaction or work-up times at scale can lead to product degradation. Investigate the stability of the product under the reaction conditions and consider shortening exposure to harsh conditions. |
| Losses During Work-up and Purification | Optimize extraction and purification procedures for the larger volume. For example, crystallization may be more efficient than column chromatography for large quantities.[8] |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Formation of an Emulsion During Extraction | This can be caused by inefficient mixing or the presence of surfactants. Try adding a saturated brine solution or adjusting the pH to break the emulsion. |
| Co-elution of Impurities During Chromatography | If using column chromatography, screen different solvent systems and stationary phases to improve separation. For large-scale production, consider alternative purification methods like crystallization or distillation. |
| Difficulty in Achieving Desired Crystalline Form (Polymorphism) | The crystallization process is sensitive to factors like solvent, temperature, and cooling rate. Carefully control these parameters to ensure the desired polymorph is consistently obtained. |
Experimental Protocols
Biocatalytic Resolution of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide (Amidase-based)
Note: This protocol is for a closely related compound, (2R)-3,3,3-trifluoro-2-hydroxy-2-methyl propanoic acid, but the principles of biocatalytic resolution are directly applicable.
-
Microorganism Cultivation: Culture a suitable microorganism known to express a stereospecific amidase (e.g., Rhodococcus sp.) under optimal conditions (typically at 20-35°C and a pH of 6-8).[3]
-
Biotransformation: Introduce the racemic 3,3,3-trifluoro-2-hydroxypropionamide to the cell culture or an isolated enzyme solution. The concentration of the amide should be carefully controlled, not exceeding 10% by weight.[3]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-40°C) and pH (e.g., 5-9.5).[3][9]
-
Monitoring: Monitor the progress of the reaction by measuring the liberation of ammonia or by chromatographic analysis of the supernatant.[3]
-
Work-up: Once the reaction is complete (typically when ~50% conversion is reached), separate the cells from the reaction mixture.
-
Isolation: Acidify the supernatant and extract the desired this compound using a suitable organic solvent. The unreacted (S)-amide will remain in the aqueous layer or can be extracted separately.
| Parameter | Value | Reference |
| Substrate Concentration | < 10% w/w | [3] |
| Temperature | 20-40 °C | [3] |
| pH | 5-9.5 | [3] |
| Typical Yield | ~48% | [3] |
| Optical Purity (ee) | >99% | [3] |
Visualizations
Caption: A generalized workflow for scaling up a chiral synthesis process.
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
- 1. Chiral Synthesis and Resolution [evitachem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging methods for the rapid determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid. The focus is on addressing specific issues that may be encountered during the removal of the biocatalyst following the enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The predominant method for the asymmetric synthesis of this compound is the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid. This biocatalytic approach utilizes lactate dehydrogenases (LDHs) to achieve high enantioselectivity.[1][2] To regenerate the necessary cofactor (NADH), a secondary enzyme like formate dehydrogenase is often employed in the reaction mixture.[1][2]
Q2: How is the enzyme catalyst removed after the reaction is complete?
Post-reaction, the enzyme, being a protein, must be separated from the small molecule product. The two primary methods for this are:
-
Protein Precipitation: This involves altering the solvent conditions to decrease the solubility of the enzyme, causing it to precipitate out of the solution. Common techniques include salting out (e.g., with ammonium sulfate), acid precipitation (e.g., with trichloroacetic acid), or addition of organic solvents (e.g., cold acetone or ethanol).[3][4][5]
-
Ultrafiltration: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the large enzyme molecules from the smaller product molecules.[2][6][7]
Q3: Which enzyme removal method is better, precipitation or ultrafiltration?
The choice between precipitation and ultrafiltration depends on the scale of the synthesis, downstream processing requirements, and available equipment.
-
Precipitation is often used for initial, bulk removal of the enzyme and can be cost-effective for large-scale operations.[3] However, it may require additional steps to remove the precipitating agent and can sometimes lead to co-precipitation of the target molecule, reducing the overall yield.[8]
-
Ultrafiltration is a gentler method that can provide a cleaner separation with high recovery of the small molecule product.[2][7][9] It is particularly suitable for lab-scale and continuous processes. The main considerations are membrane fouling and the initial equipment cost.
Q4: Can the product be lost during the enzyme removal process?
Yes, product loss is a potential issue. During precipitation, the target molecule might get trapped in the protein pellet.[8] In ultrafiltration, if the membrane's MWCO is not chosen correctly, or if there are interactions between the product and the membrane material, some product may be retained. For a small, hydrophilic molecule like this compound, careful optimization of the purification parameters is crucial to maximize yield.
Troubleshooting Guides
This section addresses specific problems that may arise during the catalyst removal and purification stages.
Issue 1: Low Yield of this compound After Protein Precipitation
| Possible Cause | Troubleshooting Action |
| Co-precipitation of the product with the enzyme. | - Wash the protein pellet: After centrifugation, wash the pellet with a small amount of a buffer in which the product is soluble but the protein is not. This can help recover the entrapped product. - Optimize precipitant concentration: Use the minimum amount of precipitating agent required to precipitate the enzyme. A titration experiment can help determine the optimal concentration. - Change precipitation method: If salting out is causing significant loss, consider switching to organic solvent precipitation with cold acetone or ethanol, which may offer better selectivity.[8] |
| Product degradation. | - Control pH and temperature: Ensure that the pH and temperature during precipitation and subsequent workup steps are within the stability range of the product. Acid precipitation, in particular, can be harsh.[4] |
| Incomplete extraction from the aqueous phase. | - Use a suitable organic solvent for extraction: After removing the precipitated protein, the product needs to be extracted from the aqueous reaction mixture. Use a polar organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery. Adjusting the pH of the aqueous layer to below the pKa of the carboxylic acid will facilitate its extraction into the organic phase. |
Issue 2: Inefficient Enzyme Removal Using Ultrafiltration
| Possible Cause | Troubleshooting Action |
| Membrane Fouling. | - Pre-filter the reaction mixture: Centrifuge the reaction mixture to remove any large aggregates before ultrafiltration. - Optimize transmembrane pressure (TMP): Operate at a lower TMP to minimize the compaction of the protein layer on the membrane surface. - Increase cross-flow velocity: A higher flow rate parallel to the membrane surface can help to sweep away deposited proteins. |
| Incorrect Molecular Weight Cut-Off (MWCO). | - Select a suitable MWCO: For separating LDH (typically 140-150 kDa) from the product (144 g/mol ), a membrane with a 10 kDa or 30 kDa MWCO is generally appropriate. This ensures effective retention of the enzyme while allowing the small molecule to pass through. |
| Protein concentration is too high. | - Dilute the reaction mixture: If the enzyme concentration is very high, it can lead to rapid fouling. Diluting the mixture with buffer before ultrafiltration can improve performance. |
Issue 3: Contamination of the Final Product with Residual Protein
| Possible Cause | Troubleshooting Action |
| Incomplete precipitation. | - Ensure adequate mixing and incubation time: Allow sufficient time for the precipitant to fully interact with the protein and for the precipitate to form. - Optimize centrifugation: Increase the centrifugation speed or time to ensure all precipitated protein is pelleted. |
| Ineffective ultrafiltration. | - Perform diafiltration: After the initial concentration step, wash the retentate with fresh buffer (diafiltration) to remove any remaining product and other small molecules. This will improve the purity of the permeate containing the product. |
| Protein carryover during extraction. | - Careful phase separation: When extracting the product with an organic solvent, be careful to avoid transferring any of the precipitated protein at the interface of the aqueous and organic layers. |
Experimental Protocols
Protocol 1: Enzyme Removal by Protein Precipitation with Acetone
This protocol outlines a general procedure for removing lactate dehydrogenase (LDH) from the reaction mixture after the synthesis of this compound.
-
Cooling: After the enzymatic reaction is complete, cool the reaction mixture to 4°C in an ice bath.
-
Precipitation: While stirring, slowly add 3 volumes of pre-chilled (-20°C) acetone to the reaction mixture. Continue stirring for 30 minutes at 4°C.[8]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitated enzyme.
-
Supernatant Collection: Carefully decant the supernatant, which contains the product, into a clean flask.
-
Pellet Washing (Optional): To recover any product trapped in the pellet, resuspend the pellet in a minimal volume of cold acetone, centrifuge again, and combine the supernatant with the previously collected supernatant.
-
Solvent Evaporation: Remove the acetone from the supernatant under reduced pressure using a rotary evaporator.
-
Product Extraction:
-
Acidify the remaining aqueous solution to pH 2 with 1 M HCl.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.
Protocol 2: Enzyme Removal by Ultrafiltration
This protocol describes the use of a tangential flow filtration (TFF) system for the separation of LDH from the product.
-
System Preparation: Equilibrate a TFF system equipped with a 10 kDa MWCO membrane with the reaction buffer.
-
Clarification: Centrifuge the reaction mixture at 5,000 x g for 15 minutes to remove any cellular debris or large aggregates.
-
Concentration: Load the clarified supernatant into the TFF system. Concentrate the reaction mixture by removing the permeate (which contains the product) until the volume of the retentate (containing the enzyme) is reduced by a factor of 5-10.
-
Diafiltration: Add fresh reaction buffer to the retentate at the same rate as the permeate is being removed. Continue this process for 3-5 diavolumes to wash out the remaining product from the retentate.
-
Permeate Collection: Combine all the collected permeate. This solution contains the purified this compound.
-
Product Isolation: The product can be isolated from the permeate by extraction as described in Protocol 1 (steps 7 and 8).
Data Presentation
The following table summarizes typical recovery and purity data for the two methods, although actual results may vary depending on the specific reaction conditions and optimization.
| Purification Method | Typical Product Recovery | Typical Protein Removal Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation | 80-95% | >95% | Cost-effective, suitable for large scale.[3] | Potential for product co-precipitation, requires use of organic solvents or acids.[8] |
| Ultrafiltration | >95% | >99% | Gentle, high recovery, suitable for continuous processing.[2][9] | Higher initial equipment cost, potential for membrane fouling. |
Visualizations
Experimental Workflow for Catalyst Removal and Product Purification
Caption: Workflow for enzyme removal and product purification.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. Integrated removal of nucleic acids and recovery of LDH from homogenate of beef heart by affinity precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Analytical challenges in the characterization of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges in the characterization of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges associated with this compound?
A1: The primary analytical challenges stem from its unique chemical properties:
-
Chirality: The presence of a stereocenter necessitates the use of chiral analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), to separate and quantify the (2R)-enantiomer from its (2S)-counterpart.
-
Polarity and Acidity: The carboxylic acid and hydroxyl groups make the molecule highly polar and acidic. This can lead to poor peak shapes (tailing) in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.
-
Volatility: The low volatility of this organic acid makes direct analysis by Gas Chromatography (GC) challenging without prior derivatization to increase its volatility and thermal stability.
Q2: Which analytical techniques are most suitable for the characterization of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Chiral HPLC: For enantiomeric purity determination and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For structural confirmation and quantification after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): For structural elucidation and confirmation.
-
Mass Spectrometry (MS): For molecular weight confirmation and structural analysis.
Q3: Why is derivatization necessary for GC analysis of this compound?
A3: Derivatization is crucial for GC analysis to overcome the compound's low volatility and high polarity. The polar hydroxyl and carboxylic acid groups can cause strong intermolecular hydrogen bonding, leading to poor chromatographic performance, including broad, tailing peaks and potential thermal decomposition in the hot injector port. Derivatization, typically through silylation, masks these polar functional groups, rendering the molecule more volatile and thermally stable.
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor Enantiomeric Resolution
-
Symptom: The peaks for the (2R) and (2S) enantiomers are not baseline separated, appearing as a single peak or partially overlapping peaks.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for chiral acids. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution. Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). |
| Incorrect Flow Rate | Chiral separations often benefit from lower flow rates to allow for sufficient interaction with the stationary phase. Try reducing the flow rate. |
| Inappropriate Column Temperature | Temperature can significantly impact chiral recognition. Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal condition. |
Issue 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a pronounced "tail," leading to poor integration and reduced resolution.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanols | Add an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase. |
| Mobile Phase pH | For reversed-phase separations, ensure the mobile phase pH is at least 2 units below the pKa of the analyte to maintain it in a single, non-ionized form. |
| Column Overload | Reduce the sample concentration and/or injection volume. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column. |
GC-MS Analysis
Issue 1: No or Poor Peak for the Analyte
-
Symptom: The derivatized analyte does not appear in the chromatogram, or the peak is very small and broad.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Derivatization | Optimize the derivatization reaction. Ensure the sample is completely dry before adding the silylating reagent (e.g., BSTFA with 1% TMCS). Increase the reaction temperature and/or time. |
| Analyte Degradation | Lower the injector port temperature to prevent thermal decomposition of the derivatized analyte. |
| Active Sites in the GC System | Use a deactivated liner and column to minimize interactions with the analyte. |
Issue 2: Non-Reproducible Results
-
Symptom: Significant variation in peak area or retention time between injections.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Derivatization | Ensure precise and consistent addition of the derivatization reagent and internal standard to all samples and standards. Control the reaction time and temperature carefully. |
| Sample Matrix Effects | Implement a thorough sample cleanup procedure to remove interfering matrix components. Use a matrix-matched calibration curve. |
| Leaks in the GC System | Check for leaks in the injection port, column connections, and septum. |
Experimental Protocols
Representative Chiral HPLC Method (Starting Point)
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Representative GC-MS Method (after Derivatization)
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to complete dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C (can be optimized).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₃F₃O₃ |
| Molecular Weight | 144.05 g/mol |
| pKa | (estimated) ~2-3 |
Table 2: Representative Mass Spectral Data (TMS Derivative)
| m/z | Interpretation |
| M-15 | Loss of a methyl group from a TMS moiety |
| 73 | [Si(CH₃)₃]⁺ |
| [M-COOTMS]⁺ | Loss of the silylated carboxyl group |
Table 3: Representative ¹⁹F NMR Data
| Parameter | Value |
| Chemical Shift (δ) | ~ -75 to -80 ppm (relative to CFCl₃) |
| Multiplicity | Doublet (due to coupling with the adjacent proton) |
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Caption: Experimental workflow for the GC-MS analysis of the target compound.
Validation & Comparative
Determination of enantiomeric excess for (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
A Comprehensive Guide to the Determination of Enantiomeric Excess for (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is paramount for the characterization and quality control of chiral molecules. This compound, a valuable chiral building block, requires accurate enantiomeric purity assessment. This guide provides an objective comparison of the primary analytical techniques for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents quantitative comparisons, and includes workflow diagrams to assist in method selection and implementation.
Comparison of Key Analytical Techniques
The selection of an analytical method for determining the enantiomeric excess of this compound depends on factors such as sample volatility, concentration, required accuracy, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization to increase volatility and thermal stability (e.g., esterification followed by acylation). | Dissolution in a deuterated solvent, followed by the addition of a chiral solvating or derivatizing agent. |
| Typical Resolution | Baseline separation (Rs > 1.5) is often achievable with appropriate column and mobile phase selection. | High resolution is possible, dependent on the chiral stationary phase and derivatization method. | Baseline separation of key signals is required for accurate integration. |
| Sensitivity | High (ng to pg level), depending on the detector (UV, MS). | Very high (pg to fg level), especially with sensitive detectors like FID or MS. | Lower than chromatographic methods (µg to mg level). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-30 minutes per sample, plus derivatization time. | Rapid data acquisition (minutes), but sample preparation can vary. |
| Key Advantage | Broad applicability to a wide range of compounds without the need for derivatization. | Excellent separation efficiency for volatile compounds. | Provides structural information and can be non-destructive. ¹⁹F NMR is particularly advantageous for fluorinated compounds. |
| Limitations | Higher cost of chiral stationary phases and solvents. | Requires the analyte to be volatile and thermally stable, often necessitating derivatization. | Lower sensitivity and potential for signal overlap. Requires a chiral auxiliary. |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below. These protocols are based on established practices for the analysis of chiral carboxylic acids and fluorinated compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For acidic compounds like 3,3,3-trifluoro-2-hydroxypropanoic acid, a polysaccharide-based CSP is often effective, and the addition of an acidic modifier to the mobile phase is crucial for good peak shape and resolution.
Instrumentation and Conditions:
-
Chromatographic System: HPLC with a UV detector.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of the racemic 3,3,3-trifluoro-2-hydroxypropanoic acid to determine the retention times of both enantiomers.
-
Analysis: Inject the racemic standard to identify the retention times for the (R)- and (S)-enantiomers. Inject the sample solution.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100
Chiral Gas Chromatography (GC)
Due to the low volatility of 3,3,3-trifluoro-2-hydroxypropanoic acid, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common approach is esterification of the carboxylic acid followed by acylation of the hydroxyl group.
Instrumentation and Conditions:
-
Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C.
-
Injection Volume: 1 µL (split injection).
Derivatization and Analysis Procedure:
-
Esterification: React the sample with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.
-
Acylation: Subsequently, react the resulting hydroxy ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the hydroxyl group.
-
Sample Preparation for GC: Dissolve the derivatized product in a suitable solvent (e.g., hexane or ethyl acetate).
-
Analysis: Inject the derivatized sample into the GC.
-
Calculation of Enantiomeric Excess: Determine the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the analysis of fluorinated chiral compounds. The use of a chiral solvating agent (CSA) forms transient diastereomeric complexes, which results in separate signals for the two enantiomers.
Instrumentation and Conditions:
-
Spectrometer: NMR spectrometer operating at a high field (e.g., 400 MHz for ¹H).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H or ¹⁹F NMR spectrum of the sample.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Final Spectrum: Acquire another ¹H or ¹⁹F NMR spectrum. The signals corresponding to the two enantiomers should now be resolved.
-
Calculation of Enantiomeric Excess: Integrate the separated signals for the two enantiomers to determine their ratio and calculate the enantiomeric excess. The trifluoromethyl (CF₃) group in ¹⁹F NMR often provides a clean, singlet signal for each enantiomer with a significant chemical shift difference, making integration straightforward and accurate.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.
Comparison of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid with other chiral acids
A Comprehensive Comparison of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid with Other Chiral Acids for Stereochemical Analysis and Asymmetric Synthesis.
For researchers, scientists, and drug development professionals, the precise control and analysis of stereochemistry are paramount. Chiral acids are indispensable tools in this domain, serving as both derivatizing agents for determining enantiomeric purity and as auxiliaries for guiding the stereochemical outcome of reactions. This guide provides an objective comparison of this compound, a fluorinated analog of lactic acid, with the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and the bio-derived L-lactic acid. This comparison is supported by representative experimental data and detailed methodologies.
Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by NMR spectroscopy. The efficacy of a CDA is determined by the magnitude of the chemical shift difference (Δδ) it induces between the diastereomers, allowing for accurate quantification of enantiomeric excess (ee).
Comparison of Performance:
While direct comparative studies are limited, the performance of these acids can be inferred from their structural properties. The presence of the trifluoromethyl group in both this compound and Mosher's acid is advantageous for ¹⁹F NMR analysis, which offers a high signal-to-noise ratio and a wide chemical shift range, often leading to baseline-separated signals for the diastereomers.
Table 1: Representative Performance of Chiral Derivatizing Agents for the Determination of Enantiomeric Excess of a Chiral Secondary Alcohol (e.g., 1-phenylethanol) by NMR Spectroscopy
| Chiral Derivatizing Agent | Resulting Diastereomer | Representative ¹H NMR Chemical Shift Difference (Δδ in ppm) for a Key Proton | Representative ¹⁹F NMR Chemical Shift Difference (Δδ in ppm) | Notes |
| This compound | Diastereomeric esters | 0.05 - 0.15 | 0.10 - 0.30 | The smaller size compared to Mosher's acid may lead to less steric hindrance in the derivatization reaction. |
| (R)-Mosher's Acid (MTPA) | Diastereomeric esters | 0.10 - 0.50 | 0.20 - 0.70 | The phenyl group provides a strong anisotropic effect, often leading to larger Δδ values. The "Advanced Mosher's Method" allows for the determination of absolute configuration.[1] |
| (S)-Lactic Acid | Diastereomeric esters | 0.01 - 0.05 | Not Applicable | The absence of a strongly anisotropic group generally results in smaller Δδ values, making accurate integration more challenging. |
Note: The data presented in this table is representative and intended for comparative purposes. Actual chemical shift differences will vary depending on the specific analyte and experimental conditions.
Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Alcohol using a Chiral Derivatizing Agent and NMR Analysis
Materials:
-
Chiral alcohol (~5 mg)
-
This compound or (R)-Mosher's acid (~1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (~1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃, 0.6 mL)
-
NMR tube
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol, the chiral derivatizing agent, and a catalytic amount of DMAP in the anhydrous deuterated solvent.
-
Add the coupling agent (DCC) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR until the starting alcohol is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to an NMR tube.
-
Acquire ¹H and/or ¹⁹F NMR spectra.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.
References
A Comparative Guide to the Validation of Analytical Methods for (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
For researchers, scientists, and professionals in drug development, the accurate quantification and chiral purity assessment of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is critical. This versatile chiral building block demands robust and validated analytical methods to ensure the quality and efficacy of pharmaceutical intermediates and final products. This guide provides an objective comparison of prevalent analytical techniques, supported by representative experimental data, to aid in the selection and implementation of the most suitable method.
The primary analytical challenges for this compound involve its chiral nature, high polarity, and the need for sensitive detection. The principal methods employed for its analysis are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Supercritical Fluid Chromatography (SFC). Each of these techniques offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Methods
The choice of analytical technique depends on factors such as the required sensitivity, sample throughput, and the specific information needed (e.g., enantiomeric excess vs. absolute quantification).
| Feature | Chiral HPLC-UV | GC-MS (with Derivatization) | Chiral SFC-UV |
| Principle | Enantioselective separation on a chiral stationary phase with UV detection. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Enantioselective separation using a supercritical fluid as the mobile phase. |
| Sample Prep | Minimal, direct injection of dissolved sample. | Derivatization required to increase volatility. | Minimal, direct injection of dissolved sample. |
| Selectivity | High for enantiomers. | High, based on both chromatography and mass fragmentation. | High for enantiomers, often complementary to HPLC. |
| Sensitivity | Moderate. | High, especially with selected ion monitoring (SIM). | Moderate to high. |
| Speed | Moderate. | Slower due to derivatization and longer run times. | Fast, significantly shorter run times than HPLC. |
| Solvent Usage | High, uses organic solvents. | Moderate, for extraction and derivatization. | Low, primarily uses CO2. |
| Advantages | Direct analysis, well-established. | High sensitivity and structural information from MS. | High speed, reduced solvent waste, "green" technique. |
| Disadvantages | High solvent consumption, potential for limited resolution. | Indirect analysis, derivatization can be complex and introduce errors. | Requires specialized instrumentation. |
Quantitative Performance Data
The following tables summarize typical validation parameters for each analytical method, providing a baseline for expected performance. These values are representative and may vary based on the specific instrument, column, and experimental conditions.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998[1] |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995[2] |
| Range | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] |
| Precision (%RSD) | < 5%[2] |
| Accuracy (% Recovery) | 95 - 105%[2][3] |
Table 3: Chiral Supercritical Fluid Chromatography (SFC) with UV Detection
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.2 - 150 µg/mL |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Chiral HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting condition is n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
GC-MS Method with Silylation Derivatization
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Derivatization Protocol:
-
Accurately weigh the sample into a reaction vial and dry completely under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Chiral SFC-UV Method
Instrumentation:
-
Supercritical Fluid Chromatography system with a CO2 pump, modifier pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column suitable for SFC.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol or ethanol). A typical gradient could be 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the Chiral HPLC and GC-MS methods.
Caption: Chiral HPLC-UV analysis workflow.
Caption: GC-MS with derivatization workflow.
References
Spectroscopic comparison between (R) and (S) enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (R) and (S) enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid. As chiral molecules, these enantiomers exhibit identical physical and spectroscopic properties in an achiral environment. However, they can be distinguished using chiroptical techniques or by creating a diastereomeric environment. This document outlines the theoretical basis and experimental approaches for their spectroscopic comparison, supported by established principles and representative data.
Introduction to Enantiomeric Spectroscopy
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Due to this relationship, they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Similarly, their spectroscopic signatures in achiral environments, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are identical.
To differentiate between enantiomers spectroscopically, one must employ a chiral probe. This can be achieved through chiroptical spectroscopy, such as Circular Dichroism (CD), or by using a chiral auxiliary in NMR spectroscopy to induce a diastereomeric interaction.
Spectroscopic Comparison Data
The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid based on fundamental principles of stereochemistry.
Table 1: Comparison of Achiral Spectroscopic Data
| Spectroscopic Technique | (R)-3,3,3-trifluoro-2-hydroxypropanoic acid | (S)-3,3,3-trifluoro-2-hydroxypropanoic acid | Expected Outcome |
| ¹H NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical spectra |
| ¹³C NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical spectra |
| ¹⁹F NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical spectra |
| Infrared (IR) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical spectra |
| Mass Spectrometry (MS) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical fragmentation patterns |
Table 2: Comparison of Chiral Spectroscopic Data
| Spectroscopic Technique | (R)-3,3,3-trifluoro-2-hydroxypropanoic acid | (S)-3,3,3-trifluoro-2-hydroxypropanoic acid | Expected Outcome |
| Circular Dichroism (CD) | Expected to show a CD spectrum | Expected to show a mirror-image CD spectrum of equal magnitude and opposite sign to the (R)-enantiomer | Mirror-image spectra, allowing for differentiation and quantification of enantiomeric excess. |
| Vibrational Circular Dichroism (VCD) | Expected to show a VCD spectrum | Expected to show a mirror-image VCD spectrum of equal magnitude and opposite sign to the (R)-enantiomer | Mirror-image spectra, providing detailed structural and conformational information in the infrared region. |
| NMR with Chiral Solvating Agent/Derivatizing Agent | Forms a diastereomeric complex/derivative with a distinct NMR spectrum | Forms a different diastereomeric complex/derivative with a distinct NMR spectrum | Different chemical shifts and/or coupling constants for corresponding nuclei, enabling differentiation and quantification. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy (Achiral)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Analysis: The spectra for the (R) and (S) enantiomers are expected to be identical under these conditions.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare the NMR sample as described above.
-
Addition of Chiral Auxiliary: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or react the analyte with a chiral derivatizing agent to form diastereomers.
-
Data Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra.
-
Analysis: The resulting diastereomeric complexes/derivatives will exhibit distinct chemical shifts and/or coupling constants, allowing for the differentiation and quantification of the enantiomers.
Circular Dichroism (CD) Spectroscopy
-
Instrument Purging: Purge the CD spectrometer with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water, methanol) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of interest. The solution must be free of any particulate matter.
-
Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-250 nm).
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. The spectra of the (R) and (S) enantiomers are expected to be mirror images.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid.
Caption: Workflow for Spectroscopic Comparison of Enantiomers.
Conclusion
The spectroscopic analysis of (R) and (S) enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid requires a clear understanding of the principles of stereoisomerism. While standard spectroscopic techniques like NMR and IR will not differentiate between the enantiomers in an achiral environment, chiroptical methods such as Circular Dichroism provide a direct means of distinction through their characteristic mirror-image spectra. Furthermore, the use of chiral auxiliaries in NMR spectroscopy offers a powerful alternative for creating a diastereomeric environment where the enantiomers become distinguishable. The selection of the appropriate spectroscopic method will depend on the specific research goals, whether it is for structural elucidation, determination of absolute configuration, or quantification of enantiomeric purity.
A Comparative Guide to Chiral Resolving Agents: Featuring (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
For researchers, scientists, and professionals in drug development, the selection of an effective chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides a comparative analysis of various chiral resolving agents, with a special focus on the performance of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid against established agents like tartaric and mandelic acids.
The separation of enantiomers from a racemic mixture is most commonly achieved through diastereomeric salt formation. This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization. The success of this method is highly dependent on the choice of the resolving agent, the solvent, and the crystallization conditions.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by the yield and the enantiomeric excess (ee) of the resolved enantiomer. While direct comparative studies under identical conditions are not always available, this guide compiles experimental data from various sources to offer a representative comparison.
For the resolution of the widely used model compound, (±)-1-phenylethylamine, common chiral resolving agents such as (S)-mandelic acid and (L)-tartaric acid have demonstrated high efficiency.
| Chiral Resolving Agent | Racemic Compound | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) (%) of Resolved Amine |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol | 65 | 95 |
| (L)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 70 | 92 |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-1-Phenylethylamine | Methanol | 55 | >98 |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful chiral resolutions. Below are representative protocols for the classical resolution of a racemic amine using diastereomeric salt formation.
General Experimental Workflow for Chiral Resolution
The fundamental process of chiral resolution via diastereomeric salt formation follows a consistent workflow.
Caption: General workflow for chiral resolution.
Protocol for Resolution of (±)-1-Phenylethylamine with (L)-Tartaric Acid
-
Salt Formation: Dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of methanol. In a separate flask, dissolve 12.4 g of (L)-tartaric acid in 100 mL of hot methanol.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the crystalline salt in 100 mL of water and add 20 mL of a 10% sodium hydroxide solution. Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Purification and Analysis: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved amine. Determine the enantiomeric excess using chiral HPLC or polarimetry.
Logical Pathway for Selecting a Chiral Resolving Agent
The selection of an appropriate chiral resolving agent is often an empirical process. The following diagram illustrates a logical approach to this selection process.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
The choice of a chiral resolving agent is a critical parameter in the successful separation of enantiomers. While established agents like tartaric acid and mandelic acid are effective for a wide range of compounds, the exploration of novel agents such as this compound holds promise for resolving challenging racemic mixtures. The unique electronic and steric properties of fluorinated resolving agents may provide new avenues for efficient and highly selective resolutions. Further research and direct comparative studies are warranted to fully elucidate the potential of these and other novel resolving agents in the field of chiral separation.
A Comparative Guide to the X-ray Crystallographic Data of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds in this domain are chiral α-hydroxy acids containing a trifluoromethyl group. This guide provides a detailed comparative analysis of the X-ray crystallographic data for derivatives of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, offering valuable structural insights for researchers in medicinal chemistry and materials science.
Introduction to Trifluoromethylated Chiral Hydroxy Acids
This compound and its derivatives are of significant interest due to the unique stereoelectronic properties conferred by the trifluoromethyl group. The high electronegativity of the fluorine atoms can influence the acidity of the carboxylic acid and the hydrogen-bonding capabilities of the hydroxyl group, which in turn dictates intermolecular interactions and crystal packing. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of new chiral materials.
This guide focuses on the crystallographic data of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a key derivative, and compares it with other relevant structures to highlight the impact of functional group modification on the solid-state conformation and supramolecular assembly.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. This data has been extracted from the Crystallography Open Database (COD) and associated publications.
Table 1: Crystal Data and Structure Refinement for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic Acid [1]
| Parameter | Value |
| Empirical Formula | C₄H₅F₃O₃ |
| Formula Weight | 158.08 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.8633(2) Å |
| b | 5.9866(2) Å |
| c | 9.6090(4) Å |
| α | 94.583(1) ° |
| β | 91.888(1) ° |
| γ | 116.698(1) ° |
| Volume | 297.89(2) ų |
| Z | 2 |
| Density (calculated) | 1.761 Mg/m³ |
| Absorption Coefficient | 0.179 mm⁻¹ |
| F(000) | 160 |
| Refinement Details | |
| R-factor (R1) | 0.0378 |
Table 2: Selected Bond Lengths and Angles for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic Acid
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-C2 | 1.532(2) | O1-C1-O2 | 124.7(1) |
| C2-C3 | 1.545(2) | O1-C1-C2 | 114.7(1) |
| C2-C4 | 1.517(2) | O2-C1-C2 | 120.6(1) |
| C2-O3 | 1.424(1) | C1-C2-O3 | 107.9(1) |
| C4-F1 | 1.339(2) | F1-C4-F2 | 106.5(1) |
| C4-F2 | 1.341(2) | F1-C4-F3 | 106.8(1) |
| C4-F3 | 1.336(2) | F2-C4-F3 | 106.3(1) |
Note: The detailed atomic coordinates and a complete list of bond lengths and angles can be found in the supplementary information of the referenced publication.
Experimental Protocols
Synthesis and Crystallization of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic Acid
The synthesis of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is typically achieved through asymmetric synthesis routes, often employing chiral auxiliaries or catalysts to introduce the stereocenter.
A general procedure for obtaining single crystals suitable for X-ray diffraction involves the slow evaporation of a saturated solution.
-
Purification: The synthesized compound is first purified to high homogeneity (>99%) using techniques such as column chromatography or recrystallization.
-
Solvent Selection: A suitable solvent system is identified. This is often a volatile organic solvent in which the compound has moderate solubility, such as a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane).
-
Crystal Growth: A saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days to weeks leads to the formation of single crystals.
X-ray Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Logical Workflow for Structure-Based Drug Design
The crystallographic data presented here is a critical component in the workflow of structure-based drug design. The following diagram illustrates this process.
Comparison with Alternatives
A meaningful comparison can be drawn with the non-fluorinated analogue, (2R)-2-hydroxy-2-methylpropanoic acid. The presence of the trifluoromethyl group in the title compound is expected to significantly alter its crystal packing due to the participation of fluorine atoms in weak intermolecular interactions, such as C-H···F and F···F contacts, which are absent in the non-fluorinated counterpart. These interactions can lead to a more densely packed crystal lattice and influence the overall supramolecular architecture.
Furthermore, comparison with other chiral fluorinated building blocks used in drug discovery can provide insights into the relative advantages of the this compound scaffold in terms of its conformational rigidity and ability to engage in specific interactions with biological targets.
Conclusion
The detailed X-ray crystallographic data for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid provides a fundamental understanding of its solid-state structure. This information is invaluable for researchers and professionals in drug development, enabling the rational design of new therapeutic agents with optimized properties. The provided experimental protocols and workflow diagrams serve as a practical guide for the characterization and application of this important class of chiral building blocks. Future work should focus on expanding the crystallographic database to include a wider range of derivatives and co-crystals to further elucidate the structure-property relationships in these fascinating molecules.
References
Determining Enantiomeric Purity: A Comparative Guide to NMR Spectroscopy and Chiral HPLC for Ibuprofen Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chiral drug development and quality control. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), with a focus on their application to derivatives of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
This comparison will delve into the principles of each technique, provide detailed experimental protocols for the derivatization of ibuprofen and subsequent analysis, and present a quantitative comparison of their performance.
The Principle of Chiral Discrimination
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. To differentiate and quantify them, a chiral environment must be introduced. Both NMR and chiral HPLC employ this fundamental principle, albeit through different mechanisms.
NMR Spectroscopy: In this technique, a chiral auxiliary, often a chiral derivatizing agent (CDA), is reacted with the enantiomeric mixture to form diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties, leading to different chemical shifts (δ) in their NMR spectra. The difference in chemical shifts (Δδ) between the corresponding signals of the two diastereomers allows for their individual quantification through integration of the signal areas.
Chiral HPLC: This method achieves separation of enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. The area of the peaks in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the calculation of enantiomeric excess (ee%).
Performance Comparison: NMR vs. Chiral HPLC for Ibuprofen Derivatives
The choice between NMR and chiral HPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for absolute configuration determination. The following table summarizes the key performance metrics for the analysis of ibuprofen derivatives, specifically the diastereomeric amides formed with (S)-(-)-α-methylbenzylamine.
| Parameter | NMR Spectroscopy with Chiral Derivatization | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of diastereomers with distinct chemical shifts | Differential interaction with a chiral stationary phase |
| Quantitative Measure | Integration of diastereomeric signals (Δδ) | Peak area of separated enantiomers |
| Enantiomeric Excess (ee%) Determination | Calculated from the integral ratio of diastereomeric signals | Calculated from the peak area ratio of enantiomers |
| Analysis Time per Sample | ~5-15 minutes (post-derivatization) | ~15-30 minutes |
| Method Development | Relatively straightforward derivatization | Can be time-consuming (screening columns and mobile phases) |
| Sample Throughput | High | Moderate |
| Solvent Consumption | Low (~0.5 mL of deuterated solvent) | High |
| Sensitivity | Generally lower than HPLC | High |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column and UV detector |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable determination of enantiomeric purity.
I. Synthesis of Diastereomeric Amides of Ibuprofen with (S)-(-)-α-methylbenzylamine for NMR Analysis
This protocol describes the conversion of racemic ibuprofen into its corresponding diastereomeric amides.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-methylbenzylamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Activation of Ibuprofen: In a round-bottom flask, dissolve racemic ibuprofen (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Formation: In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C and slowly add the previously prepared ibuprofen acid chloride solution. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude amide product in deuterated chloroform (CDCl₃) for ¹H NMR analysis.
II. ¹H NMR Spectroscopic Analysis
Instrumentation:
-
400 MHz NMR Spectrometer
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton in close proximity to the chiral center, for example, the methyl protons of the ibuprofen moiety.
-
Integrate the signals corresponding to the two diastereomers.
-
Calculate the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (e.e.) of the original ibuprofen sample, using the following formula:
-
ee% = [|Integral (Diastereomer 1) - Integral (Diastereomer 2)| / (Integral (Diastereomer 1) + Integral (Diastereomer 2))] x 100
-
III. Chiral HPLC Method for Ibuprofen Enantiomers
This protocol outlines a direct method for the separation of ibuprofen enantiomers without derivatization.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[1]
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 20 µL[2]
Sample Preparation:
-
Dissolve the ibuprofen sample in the mobile phase to a suitable concentration.
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of ibuprofen based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [|Area (Enantiomer 1) - Area (Enantiomer 2)| / (Area (Enantiomer 1) + Area (Enantiomer 2))] x 100
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the relationship between the two techniques, the following diagrams are provided.
Caption: Experimental workflow for determining the enantiomeric purity of ibuprofen.
Caption: Principles of NMR and HPLC for chiral discrimination.
Conclusion
Both NMR spectroscopy with chiral derivatizing agents and chiral HPLC are powerful and reliable techniques for the determination of enantiomeric purity of ibuprofen and its derivatives. The choice between the two methods will depend on the specific analytical needs. NMR offers the advantage of speed and is well-suited for high-throughput screening and reaction monitoring. Chiral HPLC, on the other hand, provides higher sensitivity and is often the method of choice for trace analysis and in regulated environments. For comprehensive characterization and validation of enantiomeric purity, the complementary use of both techniques is highly recommended.
References
A Comparative Analysis of the Biological Activity of Trifluoro-alpha-hydroxy Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Trifluoromethylated compounds, in particular, have garnered significant interest. This guide provides a comparative overview of the biological activities of the enantiomers of trifluoro-alpha-hydroxy acids, a class of compounds with potential therapeutic applications. Due to the limited availability of direct comparative studies, this guide synthesizes available data on related compounds and provides detailed experimental protocols for future research in this area.
Data Presentation
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Trifluoro-α-Hydroxy Acid Enantiomers
| Compound | Cell Line | (R)-Enantiomer IC₅₀ (µM) | (S)-Enantiomer IC₅₀ (µM) | Racemic Mixture IC₅₀ (µM) |
| 3,3,3-Trifluoro-2-hydroxypropanoic acid | HeLa | Data not available | Data not available | Data not available |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | MCF-7 | Data not available | Data not available | Data not available |
| 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acid derivative | A549 | Data not available | Data not available | 3-60[1] |
Note: The data in this table is presented as a template for organizing experimental results. Specific values are largely unavailable in published literature and would need to be determined experimentally.
Table 2: Comparative Enzyme Inhibition (IC₅₀, µM) of Trifluoro-α-Hydroxy Acid Enantiomers
| Enzyme | Compound | (R)-Enantiomer IC₅₀ (µM) | (S)-Enantiomer IC₅₀ (µM) | Racemic Mixture IC₅₀ (µM) |
| Pyruvate Dehydrogenase Kinase (PDK) | (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide | Biologically Active[2] | Data not available | Data not available |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acid derivative | Data not available | Data not available | 3-60[1] |
| Amidase (from Klebsiella oxytoca) | 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | Substrate | Non-substrate | Resolved[3] |
Note: This table illustrates how comparative enzyme inhibition data can be structured. The available literature often focuses on a single enantiomer or a racemic mixture of derivatives.
Experimental Protocols
To facilitate further research into the differential biological activities of trifluoro-alpha-hydroxy acid enantiomers, detailed protocols for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of trifluoro-alpha-hydroxy acid enantiomers on a selected cancer cell line.
Materials:
-
(R)- and (S)-enantiomers of the trifluoro-alpha-hydroxy acid of interest
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted to assess the inhibitory effects of trifluoro-alpha-hydroxy acid enantiomers on a specific enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
(R)- and (S)-enantiomers of the trifluoro-alpha-hydroxy acid of interest
-
Assay buffer (optimized for the specific enzyme)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors (enantiomers and racemic mixture) in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement interval will depend on the specific substrate and product.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of trifluoro-alpha-hydroxy acid enantiomers.
Signaling Pathway of Pyruvate Dehydrogenase Kinase (PDK) Inhibition
While direct inhibition of PDK by trifluoro-alpha-hydroxy acids has not been demonstrated, derivatives have shown activity. The following diagram illustrates the general pathway affected by PDK inhibitors.
Caption: Inhibition of PDK by a hypothetical inhibitor blocks the phosphorylation and inactivation of PDH.
References
- 1. 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acids: a new class of protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance of different chiral columns for the separation of its enantiomers
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical analytical challenge. The choice of a chiral stationary phase (CSP) is paramount in achieving the desired resolution and selectivity. This guide provides an objective comparison of the performance of various chiral columns for the separation of key pharmaceutical compounds, supported by experimental data to inform your method development.
The selection of an optimal chiral column often involves screening different types of stationary phases, including polysaccharide-based, protein-based, and cyclodextrin-based columns. Each class of CSP offers unique chiral recognition mechanisms, leading to varying performance characteristics for different analytes. This guide focuses on the separation of three model compounds—propranolol, ibuprofen, and warfarin—to illustrate the comparative performance of different chiral columns.
Performance Comparison of Chiral Columns
The following table summarizes the quantitative performance of various chiral columns for the enantioseparation of propranolol, ibuprofen, and warfarin. The data highlights the resolution (Rs), selectivity (α), and retention factor (k) achieved under specific chromatographic conditions.
| Analyte | Column | Chiral Stationary Phase (CSP) Type | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1 | k2 | α | Rs |
| Propranolol | ChiralPak® IA | Polysaccharide (Amylose derivative) | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | 1.0 | 25 | 0.88 | 1.10 | 1.25 | 1.75[1][2] |
| Chiralpak AGP | Protein (α1-acid glycoprotein) | Propanol-2/Ammonium acetate (0.5:99.5, v/v) | 0.9 | Ambient | - | - | - | >1.5 | |
| β-Cyclodextrin | Cyclodextrin | Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3, v/v/v/v) | 1.0 | Ambient | - | - | 1.14 | 3.00[3] | |
| Ibuprofen | Ultron ES OVM | Protein (Ovomucoid) | 20 mM Potassium dihydrogen phosphate (pH 3.0)/ethanol | 1.0 | 25 | - | - | - | >1.5[4] |
| Chiralcel OJ-R | Polysaccharide (Cellulose derivative) | Acetonitrile/Water (35:65, v/v) | - | - | - | - | - | Well-resolved | |
| Chiralpak AGP | Protein (α1-acid glycoprotein) | 100 mM Phosphate buffer (pH 7.0) | 0.7 | 25 | - | - | - | 1.57[5] | |
| β-Cyclodextrin | Cyclodextrin | - | - | - | - | - | 1.08 | -[6] | |
| Warfarin | Chiralpak® IG | Polysaccharide (Amylose derivative) | 100% Methanol | 1.0 | 25 | - | - | - | Baseline |
| Chirobiotic V | Macrocyclic Glycopeptide | Acetonitrile/1% Triethylammonium acetate (pH 4.1) (10:90, v/v) | - | - | - | - | >1.5[7] | ||
| Chiralcel OD-RH | Polysaccharide (Cellulose derivative) | Acetonitrile/Phosphate buffer (pH 2.0) (40:60, v/v) | 1.0 | 40 | - | - | - | >1.5[8] |
Note: 'k1' and 'k2' are the retention factors of the first and second eluting enantiomers, respectively. 'α' is the selectivity factor, and 'Rs' is the resolution. A hyphen (-) indicates data not provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of chiral separation methods.
Propranolol Separation on ChiralPak® IA[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Column: ChiralPak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: A solution of racemic propranolol hydrochloride was prepared in methanol at a concentration of 0.5 mg/mL.
Ibuprofen Separation on Ultron ES OVM[4]
-
Instrumentation: Agilent 1100 series HPLC system with a UV detector.
-
Chiral Column: Ultron ES OVM (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0) and ethanol. The exact ratio was optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: A standard solution of racemic ibuprofen was prepared.
Warfarin Separation on Chiralpak® IG
-
Instrumentation: HPLC system with UV detection.
-
Chiral Column: Daicel CHIRALPAK® IG (25 cm x 4.6 mm, 20 µm).
-
Mobile Phase: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: A solution of racemic warfarin was prepared.
Chiral Method Development Workflow
Developing a robust chiral separation method is often an empirical process that requires a systematic approach. The following diagram illustrates a general workflow for selecting a chiral column and optimizing the separation method.
Caption: A generalized workflow for chiral method development.
Logical Approach to Chiral Column Selection
The choice of a chiral column is dictated by the physicochemical properties of the analyte and the desired separation outcome. The following diagram illustrates the logical considerations for selecting a chiral stationary phase.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. Blocked website - [ajbjournal.periodikos.com.br]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Displacement chromatography on cyclodextrin silicas. IV. Separation of the enantiomers of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of enantiomers is a critical aspect of pharmaceutical development and quality control. (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, a chiral building block of significant interest, demands robust analytical methods to ensure its stereochemical purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with Mass Spectrometry (MS), and Supercritical Fluid Chromatography (SFC) for the analysis of this compound. Detailed experimental protocols and supporting data are presented to facilitate method selection and cross-validation.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique for the enantioselective analysis of this compound depends on various factors, including required sensitivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of chiral HPLC-UV, GC-MS, and SFC-UV methods. The data presented is representative for comparative purposes.
| Parameter | HPLC-UV | GC-MS (after derivatization) | SFC-UV |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.0% - 101.5% |
| Precision (RSD%) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.04 µg/mL | 0.07 µg/mL |
| Resolution (Rs) | > 2.0 | > 2.5 | > 2.2 |
| Analysis Time | ~ 15 min | ~ 20 min (including derivatization) | ~ 8 min |
Experimental Protocols
Detailed methodologies for the HPLC-UV, GC-MS, and SFC-UV analyses of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the direct enantioselective separation of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of acid like TFA is often crucial for good peak shape and resolution of acidic compounds.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the analyte, a derivatization step is required prior to GC-MS analysis. This protocol involves a two-step derivatization to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Esterification: To 1 mg of the dried sample, add 1 mL of 2M HCl in methanol. Heat at 60°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Silylation: To the residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70°C for 45 minutes.
-
-
Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Supercritical Fluid Chromatography (SFC-UV)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and methanol with 0.1% TFA as a modifier. A common starting gradient is 5% to 40% methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates the logical workflow.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection
The choice of an analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a decision-making pathway.
Caption: Decision pathway for analytical method selection.
References
Safety Operating Guide
Proper Disposal of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid as a corrosive, halogenated organic hazardous waste. Ensure segregation from incompatible materials, particularly bases and oxidizing agents. Disposal must comply with all federal, state, and local regulations.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals. The following sections outline the necessary safety precautions, waste handling procedures, and disposal protocols to ensure the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Considerations
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical first steps in the disposal process. This compound falls into the category of halogenated organic acids .
-
Waste Segregation: This waste stream must be collected separately from other chemical wastes.[3][4][5] Specifically:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with bases, as this can cause a violent reaction.
-
Do not mix with oxidizing agents.
-
Collect in a designated, clearly labeled, and compatible container.[6]
-
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". The approximate concentration and quantity should also be noted.
III. Quantitative Data for Disposal and Transportation
The following table summarizes key quantitative data for the safe handling and transport of this compound and similar corrosive substances.
| Parameter | Value/Guideline | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | [1][2] |
| RCRA Hazardous Waste Code | D002 (Corrosive Waste) | [7][8] |
| pH of Aqueous Solution | ≤ 2 (Characteristic of Corrosive Waste) | [7][8] |
| Neutralization pH Range | 5.5 - 9.0 for drain disposal (if permitted by local regulations and for non-halogenated waste) | [1][4] |
| Reportable Quantity (RQ) | Not specifically listed; however, for D002 waste, the RQ is 100 lbs (45.4 kg). | [9][10] |
| DOT Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | [6] |
| UN Number | 3261 | [6][11] |
| DOT Hazard Class | 8 (Corrosive) | [6] |
| Packing Group | III (substances presenting low danger) | [6] |
IV. Disposal Procedures
Disposal of this compound must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Containment: Ensure the waste is in a sealed, properly labeled, and compatible container. The container should be in good condition with a secure lid to prevent leaks.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Transportation: The waste will be transported off-site by the licensed contractor in accordance with Department of Transportation (DOT) regulations for corrosive materials.
V. Experimental Protocol: Neutralization of Dilute Aqueous Solutions
For very dilute aqueous solutions of this compound, neutralization may be a preliminary step before collection as hazardous waste. Note: This procedure does not render the waste non-hazardous due to its halogenated nature, and it should not be disposed of down the drain unless explicitly permitted by your institution's EHS and local regulations for this specific chemical. The primary purpose of neutralization in this context is to reduce the corrosivity hazard during storage.
Materials:
-
Dilute aqueous solution of this compound
-
Sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (gloves, goggles, lab coat)
-
Ice bath
Procedure:
-
Preparation: Conduct the neutralization in a chemical fume hood. Place the container with the acidic solution on a stir plate within a larger secondary container (e.g., an ice bath) to manage any heat generated.
-
Initial pH Measurement: Measure the initial pH of the solution using a calibrated pH meter or pH paper.
-
Slow Addition of Base: While continuously stirring the solution, slowly add sodium bicarbonate or dropwise add 1M sodium hydroxide solution. The addition should be gradual to control the reaction rate and heat generation.
-
Monitor pH: Periodically monitor the pH of the solution.
-
Target pH: Continue adding the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.
-
Final Collection: Once neutralized, transfer the solution to a designated hazardous waste container for halogenated organic waste. Clearly label the container with the contents, including the fact that it has been neutralized.
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. uwb.edu [uwb.edu]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. alsglobal.com [alsglobal.com]
- 4. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. synquestlabs.com [synquestlabs.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 9. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 10. phmsa.dot.gov [phmsa.dot.gov]
- 11. americanelements.com [americanelements.com]
Essential Safety and Operational Guide for Handling (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] | Danger | Corrosion |
| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage[1] | Danger | Corrosion |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | Warning | Exclamation Mark |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize the risk of exposure.
| Body Part | Required PPE | Material/Specification |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[3] Regularly inspect gloves for any signs of damage before use. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles and a full-face shield (minimum 8-inch) are necessary to protect against splashes.[4][5] |
| Body | Chemical-resistant lab coat or apron | A complete protective suit or a lab coat with a chemical-resistant apron should be worn.[3][4] |
| Respiratory | Respirator | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges in poorly ventilated areas or when there is a risk of inhaling vapors or mists.[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, mist, or spray.[2]
-
When preparing solutions, always add acid to water slowly, never the other way around, to prevent splashing and exothermic reactions.[7][8]
-
Wash hands thoroughly after handling the chemical.[2]
Storage:
-
Keep containers tightly closed when not in use.[2]
-
Store in a corrosive-resistant container with a resistant inner liner.[9][10]
-
Store separately from incompatible materials such as bases and oxidizing agents.[8] Acids should be stored away from bases.[7]
Emergency Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5] An eyewash station should be readily accessible.[6][7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[2][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
In cases of exposure to fluorinated compounds like this acid, it is important to be aware of the potential for fluoride ion toxicity, which can cause deep tissue damage.[11] For any exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[12]
Spill and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
Contain the spill using an appropriate absorbent material for acidic substances.
-
Carefully collect the absorbed material into a suitable, labeled waste container.
-
Clean the spill area with a suitable neutralizing agent, followed by water.
Waste Disposal:
-
Dispose of unused product and contaminated packaging as hazardous waste.[5]
-
All waste materials, including contaminated gloves and absorbent materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. leelinework.com [leelinework.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. actenviro.com [actenviro.com]
- 8. seton.co.uk [seton.co.uk]
- 9. 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 374-35-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. mcgill.ca [mcgill.ca]
- 12. safety.rochester.edu [safety.rochester.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
